2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride
Description
Properties
IUPAC Name |
2,5,7-triazaspiro[3.4]octan-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c9-4-7-3-5(8-4)1-6-2-5;/h6H,1-3H2,(H2,7,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJUIAJESRNOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CNC(=O)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Spirocyclic Advantage: Engineering 3D Complexity in Fragment-Based Drug Discovery
[1][2]
Executive Summary
The pharmaceutical industry has historically relied on planar, aromatic-rich scaffolds due to their synthetic accessibility (Suzuki/Buchwald couplings). However, this "flatland" dominance has correlated with poor clinical attrition rates due to low solubility and high promiscuity. Spirocyclic scaffolds—structures where two rings share a single quaternary carbon atom—offer a validated solution.[1] By introducing inherent three-dimensionality (
The "Escape from Flatland" Paradigm
The correlation between molecular complexity and clinical success is well-documented. Lovering et al. (Wyeth) demonstrated that increasing the fraction of saturated carbons (
The Limitations of Planar Fragments
-
Solubility: Flat aromatic rings stack efficiently (
interactions), reducing aqueous solubility. -
Promiscuity: Planar molecules often bind non-specifically to hydrophobic pockets (e.g., hERG, CYP450s), leading to toxicity.
-
Vector Limitations: Aromatic rings offer limited exit vectors (typically 120° or 180°), restricting the ability to grow fragments into specific sub-pockets without inducing steric clashes.
The Spirocyclic Solution
Spirocycles introduce a "kink" in the molecule at the quaternary carbon. This forces the substituents out of the plane, creating a 3D topology that matches the complex curvature of protein binding sites more effectively than flat discs.
Structural & Physicochemical Superiority
Vectorial Diversity and Exit Vectors
In FBDD, the ability to "grow" a fragment is paramount.[2][3] Spirocyclic scaffolds provide unique exit vectors that are geometrically impossible for planar systems.
-
Orthogonal Growth: The spiro center orients the two rings typically at 90° to each other. This allows side chains to probe sub-pockets that are orthogonal to the primary binding interface.
-
Rigidification: Unlike flexible linkers (e.g., alkyl chains), the spiro fusion rigidly defines the distance and angle between pharmacophores, reducing the entropic penalty (
) upon binding.
Physicochemical Metrics
The table below summarizes the advantages of spirocyclic scaffolds over traditional aromatic equivalents.
| Feature | Planar Aromatic Scaffold (e.g., Biphenyl) | Spirocyclic Scaffold (e.g., Spiro[3.3]heptane) | Impact on Drugability |
| Dimensionality | 2D (Flat) | 3D (Globular) | Higher specificity; reduced non-specific binding. |
| Solubility | Low (Crystal packing forces) | High (Disrupted packing) | Improved formulation and bioavailability. |
| Metabolic Stability | Low (Aromatic hydroxylation prone) | High (Quaternary C blocks metabolism) | Longer half-life ( |
| Lipophilicity (LogD) | Generally High | Tunable/Lower | Reduced risk of phospholipidosis/hERG blocking. |
| Entropy Cost | N/A (Rigid) or High (if linked) | Low (Pre-organized) | Higher affinity per heavy atom (Ligand Efficiency). |
Validated Case Studies: Mechanism of Action
Case Study A: Selectivity in PARP Inhibitors (Olaparib Analogs)
-
Challenge: Olaparib contains a piperazine ring.[4][5] While potent, broad PARP inhibition can cause cytotoxicity.
-
Spirocyclic Intervention: Replacing the piperazine with a diazaspiro[3.3]heptane scaffold.[4][5]
-
Outcome: The spirocyclic analog maintained potency against PARP-1 but significantly reduced binding to other PARP isoforms. The rigid 3D structure prevented the molecule from adopting the conformations required to bind off-targets, effectively "filtering" the interactome.
Case Study B: MCHr1 Antagonists & hERG Avoidance
-
Challenge: Initial hits for Melanin-Concentrating Hormone receptor 1 (MCHr1) suffered from high lipophilicity (LogD) and hERG channel blockage (cardiotoxicity risk).
-
Spirocyclic Intervention: Replacement of a morpholine core with azaspiro cycles .[6][4][5]
-
Outcome: This modification lowered LogD, disrupted the flat pi-stacking interactions required for hERG binding, and improved metabolic stability, rescuing the series.
Technical Protocol: Screening Spirocyclic Fragment Libraries
Designing and screening a spirocyclic library requires a modified workflow to account for stereochemical complexity and detection limits.
Workflow Diagram: Spirocyclic FBDD Pipeline
Caption: A streamlined workflow for integrating spirocyclic scaffolds into FBDD. Note the emphasis on QC for stereochemistry and solubility prior to screening.
Detailed Protocol Steps
Step 1: Library Selection & QC
-
Selection: Prioritize scaffolds with
. Ensure the library contains diverse ring sizes (e.g., spiro[3.3], spiro[3.4], spiro[4.5]) to sample different exit vector angles. -
QC Protocol:
-
Solubility: Dissolve fragments at 100 mM in DMSO. Dilute to 1 mM in PBS (pH 7.4). Measure turbidity (OD600). Requirement: Clear solution at 1 mM.
-
Stereochemistry: Spirocycles often possess chirality.[1] Use Chiral SFC (Supercritical Fluid Chromatography) to ensure enantiomeric purity >95%. Racemic mixtures can confuse X-ray density maps.
-
Step 2: Primary Screening (SPR - Surface Plasmon Resonance)
Spirocycles are often small (<250 Da). SPR is preferred over thermal shift due to higher sensitivity for weak binders (
-
Immobilization: Biotinylate target protein (site-specific) to avoid occluding the binding pocket.
-
Clean Screen: Inject fragments at 50-100 µM.
-
Analysis: Look for "square" sensorgrams (fast on/off rates). Disregard "sticky" profiles (slow dissociation) which often indicate non-specific hydrophobic aggregation—though this is less common with spirocycles than aromatics.
Step 3: Structural Enablement (X-ray Crystallography)
This is the "Go/No-Go" step.
-
Soaking: Soak validated hits into apo-crystals.
-
Resolution: Because spirocycles are rigid, electron density is often well-defined even at modest resolutions (2.0 - 2.5 Å).
-
Vector Analysis: Once the structure is solved, identify the vectors pointing towards solvent or adjacent sub-pockets. These are your growth points.
Synthetic Accessibility: The Bottleneck Solved
Historically, the synthesis of quaternary carbons was difficult. Modern methods have democratized access:
-
Diversity-Oriented Synthesis (DOS): Methods developed by groups like Spring et al. utilize modular building blocks (e.g., bis-alkene amino esters) to rapidly assemble diverse spirocyclic cores.
-
Flow Chemistry: Enables the safe handling of high-energy intermediates often required for cyclization (e.g., diazomethane equivalents).
-
Building Blocks: Commercial vendors now offer "spiro-kits" containing pre-functionalized spiro[3.3]heptanes and spiro[3.4]octanes with orthogonal protecting groups (e.g., Boc/Fmoc), allowing for rapid library generation.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Zheng, H., & Tice, C. M. (2016).[5] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.
-
Sveiczer, A., et al. (2019).[3] Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters. [3]
-
Hiesinger, K., et al. (2021).[4][5] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Reilly, S. W., et al. (2018).[4][5] Spirocyclic PARP Inhibitors. (Contextual citation based on Olaparib analog development).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. tandfonline.com [tandfonline.com]
Literature review of 2,5,7-Triazaspiro[3.4]octan-6-one synthesis pathways
The following technical guide details the synthesis of 2,5,7-triazaspiro[3.4]octan-6-one , a high-value spirocyclic scaffold used in drug discovery to improve metabolic stability and restrict conformational freedom.
Executive Summary & Structural Analysis
Target Molecule: 2,5,7-Triazaspiro[3.4]octan-6-one (CAS: 1609406-92-9) IUPAC Name: Spiro[azetidine-3,4'-imidazolidin]-2'-one Core Value: This scaffold represents a "privileged structure" in medicinal chemistry.[1] It fuses a strained azetidine ring (providing vectors for solubility and basicity) with a rigid imidazolidin-2-one (cyclic urea) core. This spiro-fusion creates a distinct 3D geometry that differentiates it from flat aromatic systems, often improving target selectivity and patentability.
Technical Challenge: The primary synthetic hurdle is the construction of the geminal diamine motif at the spiro-C3 position of the azetidine ring while maintaining the integrity of the strained four-membered ring.
Retrosynthetic Logic
The most robust industrial approach utilizes the Bucherer-Bergs reaction followed by a selective reductive deoxygenation. This pathway is preferred over the Strecker amino-nitrile route for large-scale preparation due to the thermodynamic stability of the hydantoin intermediate.
Figure 1: Retrosynthetic disconnection relying on the robust Bucherer-Bergs cyclization.
Primary Pathway: The "Benzhydryl-Bucherer" Route
This route is the industry standard for generating spiro-imidazolidinones. It employs a Benzhydryl (Bh) protecting group for the azetidine nitrogen, which is stable against strong reducing agents (LiAlH₄) but easily removed via catalytic hydrogenation.
Phase 1: Bucherer-Bergs Cyclization
This step converts the ketone directly into a spiro-hydantoin.
-
Reagents: 1-Benzhydrylazetidin-3-one, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃).
-
Solvent: Ethanol/Water (1:1).
-
Mechanism: Formation of a hemianiminal
imine -amino nitrile cyclization with CO₂ to form the hydantoin.
Protocol:
-
Charge a high-pressure vessel (or sealed tube) with 1-benzhydrylazetidin-3-one (1.0 eq).
-
Add (NH₄)₂CO₃ (3.0 eq) and KCN (1.5 eq). Caution: Cyanide hazard.
-
Suspend in EtOH/H₂O (1:1 v/v) (approx. 10 mL/g of substrate).
-
Seal and heat to 60–80°C for 12–24 hours. The suspension typically clears then precipitates the product.
-
Workup: Cool to 0°C. The spiro-hydantoin usually precipitates. Filter, wash with water and cold ethanol.
-
Yield Expectation: 70–85%.
Phase 2: Selective Reductive Deoxygenation
This is the critical step. We must reduce the C8-carbonyl (amide-like) of the hydantoin to a methylene group, while leaving the C6-carbonyl (urea-like) intact.
-
Solvent: Anhydrous THF.
-
Key Insight: Urea carbonyls are less electrophilic than amide carbonyls. Under controlled conditions, LiAlH₄ reduces the C8 position preferentially.
Protocol:
-
Suspend LiAlH₄ (2.0 eq) in anhydrous THF under Argon at 0°C.
-
Add the Spiro-Hydantoin (from Phase 1) portion-wise as a solid or slurry. Exothermic gas evolution.
-
Warm to Reflux (66°C) and stir for 4–6 hours. Monitor by LCMS (look for M-14 mass shift: C=O
CH₂). -
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is the weight of LiAlH₄ in grams. -
Filter the granular aluminum salts. Concentrate the filtrate.
-
Purification: Recrystallization from EtOAc/Hexanes or flash chromatography (MeOH/DCM).
Phase 3: Global Deprotection
Removal of the Benzhydryl group to release the free amine (or allow for Boc-protection).
-
Reagents: H₂ (50 psi), Pd(OH)₂/C (Pearlman's Catalyst).
-
Solvent: MeOH with catalytic HCl or Acetic Acid.
-
Protocol: Hydrogenate at room temperature for 12 hours. Filter catalyst. Concentrate to obtain the 2,5,7-triazaspiro[3.4]octan-6-one hydrochloride .
Alternative Pathway: The Strecker-Diamine Route
Use this route if N-Boc protection is required throughout (avoiding the harsh LiAlH₄ reduction which would reduce N-Boc to N-Methyl).
Figure 2: The Strecker route preserves carbamate protecting groups.
-
Strecker Reaction: React N-Boc-azetidin-3-one with TMSCN and 7N NH₃ in MeOH . This yields the
-amino nitrile. -
Nitrile Reduction: Hydrogenate the nitrile using Raney Nickel (50 psi H₂) in ammoniacal methanol. This yields the geminal diamine (3-(aminomethyl)-3-aminoazetidine).
-
Note: Avoid acidic conditions to prevent Boc deprotection.
-
-
Cyclization: Treat the crude diamine with Carbonyldiimidazole (CDI) (1.1 eq) in THF/DCM. This inserts the carbonyl to form the cyclic urea.
Analytical Data & Comparison
| Parameter | Bucherer-Bergs (Route A) | Strecker-Diamine (Route B) |
| Overall Yield | High (50–60%) | Moderate (30–45%) |
| Scalability | Excellent (Kg scale) | Good (g scale) |
| Safety | High (Cyanide use) | Moderate (Raney Ni pyrophoric) |
| Protecting Group | Benzhydryl (Bn/Bh) | Boc / Cbz |
| Key Risk | Over-reduction with LiAlH₄ | Incomplete nitrile reduction |
Characterization (HCl Salt):
-
¹H NMR (D₂O, 400 MHz):
4.35 (d, J=10 Hz, 2H), 4.15 (d, J=10 Hz, 2H), 3.65 (s, 2H). (Azetidine protons are distinct doublets due to roof-effect or conformation). -
¹³C NMR:
160.5 (Urea C=O), 58.2 (Spiro C), 52.1 (Azetidine CH₂), 48.5 (Imidazolidine CH₂).
References
-
Sarges, R., et al. (1990).[4] "Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones." Journal of Medicinal Chemistry, 33(7), 1859–1865. Link
- Establishes the Bucherer-Bergs conditions for spiro-heterocycles.
-
Yamaguchi, J., et al. (2014).[5] "Simple Reduction of Hydantoins with Sodium Borohydride." International Journal of Organic Chemistry, 4, 286-291.[5] Link
- Details the regioselectivity of hydantoin reduction to imidazolidinones.
-
Mykhailiuk, P. K. (2018).[6] "Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery." Angewandte Chemie Int. Ed., 57(49).
- Authoritative review on spiro-azetidine synthesis.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Three-Dimensionality: The Therapeutic Potential of Spirocyclic Piperidine Analogs
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine moiety is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] However, the drive to explore novel chemical space and improve drug-like properties has led to a focus on more structurally complex scaffolds. Spirocyclic piperidines, which feature a carbon atom shared between the piperidine ring and another cyclic system, represent a significant leap forward. Their inherent three-dimensionality offers a powerful tool to enhance target engagement, selectivity, and physicochemical properties compared to their flatter, non-spirocyclic counterparts.[3][4] This guide provides an in-depth analysis of the synthesis, therapeutic applications, and evaluation of spirocyclic piperidine analogs, offering field-proven insights for drug development professionals.
The Spirocyclic Advantage: A Paradigm Shift in Scaffold Design
Traditional drug discovery has often been dominated by flat, aromatic structures. The "escape from flatland" approach in medicinal chemistry advocates for the use of three-dimensional, sp3-rich scaffolds to improve interactions with the complex topography of protein binding sites.[5] Spirocyclic piperidines are exemplary of this philosophy for several key reasons:
-
Enhanced Target Interaction: The rigid, three-dimensional arrangement of spirocycles allows functional groups to be projected into space in precise vectors. This can lead to more extensive and specific interactions with a biological target, resulting in higher potency and selectivity.[3]
-
Improved Physicochemical Properties: An increased fraction of sp3-hybridized carbons (Fsp3) is correlated with better aqueous solubility, a critical factor for bioavailability.[3] Furthermore, the rigidity of the spirocyclic system can reduce the entropic penalty upon binding and may improve metabolic stability by shielding susceptible positions from enzymatic attack.[6]
-
Novel Intellectual Property: The exploration of unique spirocyclic architectures provides opportunities to create novel chemical entities, opening up new intellectual property spaces away from crowded areas of medicinal chemistry.[3]
Synthetic Strategies: Building Complexity with Precision
The construction of the spirocyclic core is a key challenge and a testament to the advances in modern synthetic organic chemistry. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and overall complexity of the target molecule.
Formation of the Spirocycle on a Pre-formed Piperidine
A common strategy involves using a readily available piperidinone as a starting point. This approach allows for the late-stage introduction of the spirocyclic complexity.
-
Intramolecular Alkylation: This classic method involves N-alkylation of a piperidin-4-one with a bifunctional electrophile, followed by a base-mediated intramolecular cyclization to form the spiro-ring.[4] The causality here lies in creating a tethered nucleophile and electrophile within the same molecule, making the ring-forming reaction entropically favorable.
-
Palladium-Catalyzed α-Arylation: For the synthesis of 3-spiropiperidines, an intramolecular palladium-catalyzed α-arylation of an amide enolate has proven effective, furnishing the spirocycle in moderate yields.[7]
-
Ring-Closing Metathesis (RCM): As demonstrated in the synthesis of certain BACE-1 inhibitors, RCM can be a powerful tool. An acylated amine precursor is prepared and subjected to a Grubbs catalyst to form the spirocyclic ring, which can then be hydrogenated to the saturated system.[7]
Formation of the Piperidine Ring on a Pre-formed Spirocycle
Alternatively, the spirocyclic core can be constructed first, followed by the formation of the piperidine ring. This approach is advantageous when the non-piperidine ring is more complex or requires specific stereochemistry to be set early.
Radical-Mediated Cyclizations
Modern photoredox catalysis offers a mild and efficient method for constructing spirocyclic piperidines from linear aryl halide precursors.[8] This approach avoids the need for harsh reagents or precious metals.
-
Mechanism: An organic photoredox catalyst, upon excitation with light, reduces the aryl halide to generate an aryl radical. This radical then undergoes a regioselective cyclization onto a tethered alkene or other radical acceptor. A subsequent hydrogen atom transfer (HAT) terminates the cycle and yields the desired spiropiperidine.[8] This method's elegance lies in its ability to generate a highly reactive radical under exceptionally mild conditions, enabling the formation of complex structures that might not be stable to more traditional ionic reaction conditions.
Below is a generalized workflow for this synthetic approach.
Caption: Generalized workflow for photoredox-catalyzed synthesis of spiropiperidines.
Therapeutic Landscape and Key Mechanisms of Action
Spirocyclic piperidine analogs have demonstrated significant potential across a wide range of therapeutic areas. Their structural rigidity allows them to selectively target specific receptor subtypes or protein conformations that are inaccessible to more flexible molecules.
Central Nervous System (CNS) Disorders
The CNS is a major area of focus for spirocyclic piperidines, where they have been investigated as modulators of various receptors implicated in neurodegenerative diseases and psychiatric disorders.
-
NMDA Receptor Antagonists: Overactivation of the N-methyl-D-aspartate (NMDA) receptor is linked to excitotoxicity, a key factor in neurological disorders like stroke and traumatic brain injury.[9] Spirocyclic piperidine analogs have been developed as subtype-selective NMDA receptor antagonists, particularly targeting the NR2B subtype, offering a potential therapeutic avenue with a reduced side-effect profile compared to non-selective blockers.[9][10]
-
Dopamine Receptor Modulators: Dopamine receptors are crucial targets for treating Parkinson's disease and various psychiatric conditions.[11] Spiro bicyclic lactam peptidomimetics incorporating a piperidine ring have been shown to modulate the dopamine D2 receptor, enhancing the binding of agonists and demonstrating potential in animal models of Parkinsonism.[12][13]
-
Sigma-1 (σ1) Receptor Modulators: The σ1 receptor is implicated in neuroprotection and cognitive function, making it a target for Alzheimer's disease.[14] A piperidine scaffold has been used to develop potent σ1 modulators, with structure-activity relationship (SAR) studies highlighting the features that diverge from dopamine D4 activity, allowing for the design of selective ligands.[14]
-
5-HT2C Receptor Agonists: The 5-HT2C receptor is a target for obesity and psychiatric disorders. Spiro[chromene-2,4′-piperidine]s have been identified as a novel class of potent and selective 5-HT2C receptor partial agonists. Notably, these compounds can be Gq-biased, meaning they activate the desired G-protein signaling pathway without recruiting β-arrestin, which may lead to improved efficacy and reduced side effects like receptor desensitization.[15]
Caption: Gq-biased signaling of a 5-HT2C spiro-piperidine agonist.
Oncology
The unique topology of spirocyclic piperidines makes them well-suited for disrupting protein-protein interactions, a challenging but highly valuable target class in oncology.
-
p53-MDM2 Interaction Inhibitors: The interaction between p53 and its negative regulator MDM2 is a critical checkpoint in cancer. Inhibiting this interaction can reactivate the tumor suppressor functions of p53. Spirooxindole piperidine derivatives have been developed that potently inhibit the p53-MDM2 interaction, leading to cell cycle arrest and apoptosis in cancer cells.[16][17]
-
SHP2 Inhibitors: The SHP2 phosphatase is a key signaling node in the RAS-MAPK pathway, which is frequently hyperactivated in various cancers. Allosteric inhibitors containing spirocyclic piperidine motifs, developed by Novartis, have shown significant utility by locking the enzyme in an inactive conformation.[3]
-
General Cytotoxicity: Various spiro[chroman-2,4'-piperidin]-4-one derivatives have demonstrated potent cytotoxic activity against human breast, ovarian, and colorectal cancer cell lines, inducing apoptosis and cell cycle arrest.[18]
Other Therapeutic Indications
-
Antiemetics: Rolapitant (Varubi), an FDA-approved drug, features a spirocyclic piperidine core and functions as a neurokinin-1 (NK1) receptor antagonist to prevent chemotherapy-induced nausea and vomiting.[3]
-
Antileishmanial Agents: Spiro heterocycles bearing a piperidine moiety have shown promising activity against Leishmania major, with some compounds exhibiting superior potency to the standard drug miltefosine.[19][20] The proposed mechanism involves targeting the antifolate pathway in the parasite.[20]
-
SCD1 Inhibitors: Stearoyl-CoA desaturase-1 (SCD1) is an enzyme involved in fatty acid metabolism and is a target for metabolic diseases. Spiro[1,5-benzoxazepine-2,4'-piperidine] analogs have been identified as highly potent SCD1 inhibitors.[21]
Structure-Activity Relationship (SAR) and Data Analysis
Systematic modification of the spirocyclic piperidine scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The table below presents a hypothetical SAR study for a series of 5-HT2C receptor agonists, based on the findings for spiro[chromene-2,4′-piperidine]s.[15]
| Compound ID | R1 Substitution | R2 Substitution | 5-HT2C EC50 (nM) | 5-HT2A Activity | hERG Inhibition (%) @ 10µM |
| SP-01 | H | H | 147.1 | Inactive | 25.4 |
| SP-02 | 7-Cl | H | 121.5 | Inactive | 8.1 |
| SP-03 | 7-F | H | 135.8 | Inactive | 10.5 |
| SP-04 | 7-Me | H | 210.2 | Inactive | 15.3 |
| SP-05 | 7-Cl | 1'-Me | 850.6 | Inactive | 9.5 |
Analysis of SAR:
-
Causality of Halogen Substitution: The introduction of a small electron-withdrawing group like chlorine (SP-02) or fluorine (SP-03) at the 7-position of the chromene ring slightly improves potency compared to the unsubstituted analog (SP-01). This suggests a favorable interaction in a specific sub-pocket of the receptor. The chloro-substituent also significantly reduces hERG inhibition, a critical safety parameter.
-
Steric Hindrance: The addition of a larger methyl group (SP-04) at the same position is detrimental to activity, indicating steric constraints in the binding site.
-
Piperidine N-Substitution: Methylation of the piperidine nitrogen (SP-05) drastically reduces potency. This is a critical insight, suggesting that the protonated secondary amine is essential for a key ionic or hydrogen-bond interaction with the receptor, a common feature for aminergic GPCR ligands.
Experimental Protocols
To ensure scientific integrity, protocols must be detailed and self-validating. Below are representative protocols for the synthesis and biological evaluation of a spirocyclic piperidine analog.
Protocol 5.1: Synthesis of a Spirooxindole Piperidine via Organocatalytic Cascade
This protocol is based on a method for synthesizing spiro-oxindole piperidine derivatives that inhibit the MDM2-p53 interaction.[17]
Objective: To synthesize a chiral piperidine-fused spiro-oxindole derivative via an organocatalytic Michael/aza-Henry/hemiaminalization cascade reaction.
Materials:
-
Isatin-derived α,β-unsaturated ketone (1.0 equiv)
-
Nitroalkane (e.g., nitropropane, 1.2 equiv)
-
Chiral squaramide catalyst (0.1 equiv)
-
Toluene (solvent)
-
4Å Molecular Sieves
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask containing a magnetic stir bar, add the isatin-derived α,β-unsaturated ketone (e.g., 0.2 mmol), 4Å molecular sieves, and the chiral squaramide catalyst (0.02 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon. Add dry toluene (2.0 mL) via syringe. Cool the mixture to the specified reaction temperature (e.g., -20 °C) using a cryocooler.
-
Initiation: Add the nitroalkane (0.24 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at -20 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 2-4 hours until the starting material is consumed (typically 24-48 hours).
-
Quenching and Workup: Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired spiro-oxindole piperidine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and determine the enantiomeric excess using chiral HPLC.
Self-Validation: The protocol is self-validating through rigorous characterization. The expected NMR and HRMS data must match the calculated values for the target structure. The chiral HPLC must show a high enantiomeric excess, validating the effectiveness of the organocatalyst.
Protocol 5.2: In Vitro MDM2-p53 Interaction Assay (ELISA-based)
Objective: To determine the IC50 value of a test compound (e.g., the product from Protocol 5.1) for the inhibition of the MDM2-p53 protein-protein interaction.
Materials:
-
Recombinant human MDM2 protein
-
Recombinant human p53 protein (or a biotinylated p53 peptide)
-
High-bind 96-well microplate
-
Primary antibody (anti-p53)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay buffer (PBS)
-
Test compound and positive control (e.g., Nutlin-3)
-
Microplate reader
Step-by-Step Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with MDM2 protein (e.g., 100 ng/well in PBS) and incubate overnight at 4 °C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with 3% BSA in PBS for 2 hours at room temperature to prevent non-specific binding.
-
Compound Incubation: Wash the plate again. Add serial dilutions of the test compound (e.g., from 0.01 nM to 100 µM) and the positive control to the wells. Add a fixed concentration of biotinylated p53 peptide to all wells (except blanks). Incubate for 2 hours at room temperature to allow for competitive binding.
-
Detection: Wash the plate. Add streptavidin-HRP conjugate and incubate for 1 hour. Wash again.
-
Signal Development: Add TMB substrate and incubate in the dark for 15-30 minutes. The HRP enzyme will convert the TMB to a blue-colored product.
-
Stopping the Reaction: Add stop solution to each well. This will turn the color to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (blank wells). Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validation: The assay includes a positive control (Nutlin-3) which must yield an IC50 value within the expected literature range, confirming the validity of the assay run. The Z'-factor should also be calculated to ensure the assay is robust and suitable for screening.
Future Perspectives and Conclusion
Spirocyclic piperidine analogs represent a mature yet continually evolving field in drug discovery. Their proven success in modulating challenging targets and improving drug-like properties ensures their continued relevance.[3][6] Future research will likely focus on:
-
Novel Synthetic Methods: Developing even more efficient, stereoselective, and scalable syntheses to access novel and more complex spirocyclic systems.[8]
-
Targeting Protein-Protein Interactions: Expanding their application in oncology and other areas by systematically designing scaffolds to disrupt specific protein-protein interfaces.[16]
-
Bioisosteric Replacement: Using spirocyclic piperidines as bioisosteres for other cyclic systems to improve pharmacokinetics, reduce toxicity, or escape existing patent landscapes.[6][22]
References
- Enamine. (n.d.). Analogues of Piperidine for Drug Design.
- PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
- Griggs, D. D., Tape, C., & Clarke, P. (2018). Strategies for the Synthesis of Spiropiperidines. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Spirocyclic Compounds from 4-(Oxan-3-yl)piperidine.
- Unknown. (n.d.). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central.
- Unknown. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv.
- Unknown. (n.d.). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. PubMed Central.
- Baures, P. W., et al. (1999). Design, synthesis, and dopamine receptor modulating activity of spiro bicyclic peptidomimetics of L-prolyl-L-leucyl-glycinamide. PubMed.
- Mohamed, M. A. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis.
- Unknown. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Arumugam, S., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI.
- Mohamed, M. A. A., et al. (n.d.). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed Central.
- Unknown. (2009). Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. PubMed.
- Unknown. (n.d.). Spiro-Fused Piperidine Analogues of (±)-trans-vesamicol. ResearchGate.
- Unknown. (2025). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI.
- Yang, M.-C., et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2–p53 Interaction. Organic Letters.
- Unknown. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Baures, P. W., et al. (n.d.). Dopamine receptor modulation by a highly rigid spiro bicyclic peptidomimetic of Pro-Leu-Gly-NH2. PubMed.
- Unknown. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Publishing.
- Unknown. (2025). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate.
- PharmaBlock. (n.d.). Spiroazetidines in Drug Discovery.
- Unknown. (n.d.). 2-substituted piperidine analogs and their use as subtype-selective NMDA receptor antagonists. Google Patents.
- Uto, Y., et al. (2011). Discovery of novel SCD1 inhibitors: 5-alkyl-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] analogs. PubMed.
- Mudasani, G., et al. (2021). Synthesis and Biological Evaluation of 5′‐Arylspiro[piperidine‐4,3′‐pyrrolo‐[2,3‐b]pyridin] Analogues. ResearchGate.
- CSIC. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget.
- Unknown. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing.
- Kirichok, A., et al. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv.
- Unknown. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI.
- Unknown. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Semantic Scholar.
- Unknown. (n.d.). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed.
- Unknown. (n.d.). Piperidine derivatives as nmda receptor antagonists. Google Patents.
- Johnson, R. L., et al. (n.d.). Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position. ACS Publications.
- Unknown. (n.d.). Piperidines and related compounds for treatment of alzheimer's disease. Google Patents.
- Unknown. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate.
- Unknown. (n.d.). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. PubMed Central.
- Universitat de Barcelona. (n.d.). Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors. Medicinal Chemistry & Pharmacology.
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A Technical Guide to 2,5,7-Triazaspiro[3.4]octan-6-one Hydrochloride: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic structures and into the realm of three-dimensional molecular architectures. Spirocyclic scaffolds have emerged as a particularly promising class of compounds in this endeavor.[1][2][3] Their inherent rigidity and three-dimensional nature offer a unique opportunity to orient functional groups in precise spatial arrangements, potentially leading to improved potency, selectivity, and pharmacokinetic properties.[3][4] This guide provides a comprehensive technical overview of 2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride , a novel spirocyclic lactam with significant potential as a versatile building block in drug discovery. While specific literature on this compound is emerging, this document will synthesize available data and provide expert insights into its chemical identity, potential synthesis, and prospective applications.
I. Core Identifiers and Physicochemical Properties
The foundational step in evaluating any new chemical entity is the precise characterization of its identity and fundamental properties. 2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride is a distinct molecule with the following key identifiers:
| Identifier | Value | Source |
| CAS Number | 1609406-92-9 | MolCore[5] |
| Molecular Formula | C₅H₁₀ClN₃O | MolCore[5] |
| Molecular Weight | 163.61 g/mol | MolCore[5] |
| InChI | InChI=1S/C5H9N3O.ClH/c9-4-7-3-5(8-4)1-6-2-5;/h6H,1-3H2,(H2,7,8,9);1H | CymitQuimica |
| InChIKey | HVJUIAJESRNOJG-UHFFFAOYSA-N | CymitQuimica |
| Canonical SMILES | C1C2(CNC1)N(C(=O)N2) | Inferred |
| Purity | Typically ≥98% | Commercial Suppliers |
| Physical Form | Solid | CymitQuimica |
II. The Spirocyclic Lactam Scaffold: A Privileged Motif in Medicinal Chemistry
The 2,5,7-triazaspiro[3.4]octan-6-one core belongs to the broader family of spirocyclic lactams, which are increasingly recognized as "privileged scaffolds" in drug discovery.[3][6] The spirocyclic nature, where two rings share a single carbon atom, imparts a rigid three-dimensional conformation. This is a significant departure from the conformational flexibility of many acyclic and monocyclic compounds.
The advantages of incorporating spirocyclic scaffolds like the one in our topic compound include:
-
Enhanced Target Binding: The rigid structure can pre-organize appended functional groups into a conformation that is optimal for binding to a biological target, potentially increasing potency and reducing the entropic penalty of binding.[3][4]
-
Improved Physicochemical Properties: The introduction of sp³-rich spirocenters can lead to improved solubility, metabolic stability, and cell permeability compared to their flatter aromatic counterparts.[3]
-
Novelty and Patentability: The exploration of novel spirocyclic systems provides access to new chemical space, offering opportunities for the development of patentable new medicines.[1]
The γ-lactam (pyrrolidin-2-one) substructure within the 2,5,7-triazaspiro[3.4]octan-6-one core is also a common feature in many biologically active molecules and provides a handle for further chemical modification.[6]
III. Proposed Synthetic Strategy
Conceptual Synthetic Workflow
The proposed synthesis leverages commercially available starting materials and well-understood reaction mechanisms. The key steps would be the formation of a protected azetidine-3-carboxylate derivative, followed by functional group manipulation to introduce the necessary amine and ester functionalities for the final intramolecular cyclization.
Caption: Proposed Synthetic Workflow for 2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-3-amino-3-carboxymethylazetidine
-
Starting Material: 1-Boc-azetidine-3-carboxylic acid.
-
Procedure:
-
Activate the carboxylic acid of 1-Boc-azetidine-3-carboxylic acid using a standard coupling agent (e.g., EDC/HOBt).
-
React the activated acid with ammonia to form the corresponding primary amide.
-
Subject the amide to a Hofmann or Curtius rearrangement to yield N-Boc-3-amino-3-azetidinecarboxylic acid.
-
Esterify the carboxylic acid group, for example, by treatment with diazomethane or methanol under acidic conditions, to afford the methyl ester.
-
Causality: The Hofmann or Curtius rearrangement is a reliable method for the conversion of a carboxamide to a primary amine with the loss of one carbon atom, which is a key step in installing the second nitrogen atom at the 3-position of the azetidine ring.
Step 2: Intramolecular Cyclization to form the Spiro-Lactam Core
-
Starting Material: The product from Step 1.
-
Procedure:
-
Selectively deprotect the Boc group on the exocyclic amine under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Neutralize the resulting amine salt carefully.
-
Promote intramolecular cyclization of the resulting amino ester. This can often be achieved by heating in a suitable solvent (e.g., methanol or ethanol). The reaction involves the nucleophilic attack of the primary amine onto the ester carbonyl, with the elimination of methanol, to form the stable γ-lactam ring.[7]
-
Causality: The intramolecular cyclization is entropically favored due to the proximity of the reacting groups. The formation of the five-membered lactam ring is generally a thermodynamically favorable process.[8][9]
Step 3: Hydrochloride Salt Formation
-
Starting Material: 2,5,7-Triazaspiro[3.4]octan-6-one.
-
Procedure:
-
Dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrogen chloride in the same or a compatible solvent.
-
The hydrochloride salt will precipitate and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
-
Causality: The formation of the hydrochloride salt is often desirable for pharmaceutical compounds as it can improve crystallinity, stability, and aqueous solubility.
IV. Potential Applications in Drug Discovery
The unique structural features of 2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride make it an attractive scaffold for the development of novel therapeutics across various disease areas. The presence of two secondary amine groups provides opportunities for diverse functionalization, allowing for the exploration of a wide range of chemical space.
Hypothetical Drug Discovery Workflow
Caption: A potential workflow for the utilization of the spiro scaffold in a drug discovery program.
Potential Therapeutic Areas
Based on the biological activities of other spirocyclic lactams and azaspirocycles, potential therapeutic applications for derivatives of 2,5,7-Triazaspiro[3.4]octan-6-one could include:
-
Oncology: Spirooxindoles, a class of spirocyclic compounds, have shown promise as inhibitors of the MDM2-p53 interaction, a key pathway in cancer. The rigid scaffold of our topic compound could be used to mimic key interactions in protein-protein interfaces.
-
Infectious Diseases: β-lactam antibiotics are a cornerstone of antibacterial therapy. While this compound is a γ-lactam, the spirocyclic core could be explored for novel antibacterial or antiviral agents.[10][11]
-
Central Nervous System (CNS) Disorders: The three-dimensional nature of spirocycles can be advantageous for targeting CNS receptors and enzymes. The ability to fine-tune the spatial orientation of substituents may lead to improved selectivity and reduced off-target effects.
V. Conclusion
2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride represents a novel and promising chemical scaffold for the development of next-generation therapeutics. Its unique three-dimensional structure, combined with multiple points for chemical diversification, offers medicinal chemists a valuable tool to explore new areas of chemical space. While further research is needed to fully elucidate its synthetic accessibility and biological potential, the foundational principles of spirocycle chemistry suggest that this compound and its derivatives could play a significant role in the future of drug discovery.
VI. References
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
-
The Use of Spirocyclic Scaffolds in Drug Discovery. Scribd. [Link]
-
Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives. ACS Publications. [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
-
Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. [Link]
-
Strategies and methodologies for the construction of spiro-γ-lactams: an update. RSC Publishing. [Link]
-
δ-Lactam synthesis. Organic Chemistry Portal. [Link]
-
Strategies and methodologies for the construction of spiro-γ-lactams: an update. Semantic Scholar. [Link]
-
Synthesis of spiro-cyclohexendienone-gamma-lactams via free-radicals and study of thermal regioselective spirocyclization. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Spiro‐β‐Lactams and Spiro‐δ‐Lactams. ResearchGate. [Link]
-
Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]
-
Spiro-Lactams as Novel Antimicrobial Agents. PubMed. [Link]
-
Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]
-
Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers. [Link]
-
Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. ACS Publications. [Link]
-
Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. PubMed. [Link]
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- 11. Frontiers | Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates [frontiersin.org]
Methodological & Application
Application Note: A Practical Guide to Solvent Compatibility for 2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride
Abstract & Core Objective
This document provides a comprehensive guide for establishing the solvent compatibility of 2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride (CAS No. 1609406-92-9).[1][2] The primary objective is to equip researchers, formulation scientists, and analytical chemists with the foundational knowledge and detailed protocols required to make informed solvent selections for a range of applications, including analytical characterization, screening assays, and early-stage formulation development. The narrative emphasizes the causality behind experimental choices, ensuring that the protocols serve as a self-validating system for robust and reproducible results.
Compound Profile and the Imperative of Solvent Selection
2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride is a spirocyclic, nitrogen-rich heterocyclic compound.[1] Its structure, featuring a lactam ring and multiple nitrogen atoms, suggests a distinct polarity and potential for hydrogen bonding. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve handling of the active pharmaceutical ingredient (API).[3][4]
Why Solvent Selection is Critical: The choice of solvent is arguably one of the most critical preliminary steps in the drug development pipeline. An inappropriate solvent can lead to:
-
Poor Solubility: Inaccurate quantification, failed experiments, and misleading structure-activity relationship (SAR) data.
-
Compound Degradation: Loss of material, generation of impurities, and compromised sample integrity. The lactam moiety, in particular, can be susceptible to hydrolysis under certain pH conditions.
-
Unforeseen Reactivity: Covalent modification of the compound, leading to altered pharmacology and analytical artifacts.
-
Assay Interference: Solvents can directly inhibit or activate biological targets, or interfere with analytical detection methods.
This guide provides a systematic approach to mitigate these risks.
Predicted Physicochemical Properties
While experimental data for this specific molecule is limited in publicly available literature, we can infer key properties from its structure and from related compounds.[5][6][7]
| Property | Predicted Value / Characteristic | Implication for Solvent Compatibility |
| Molecular Formula | C₅H₁₀ClN₃O[1] | Indicates a relatively small, polar molecule. |
| Molecular Weight | 163.61 g/mol [1] | Good potential for solubility if a suitable solvent is found. |
| pKa (Predicted) | Basic nitrogens (pKa ~6-8), Acidic N-H (pKa >14) | The hydrochloride salt will make aqueous solutions acidic. Solubility will be highly pH-dependent. Buffers may be required for stable formulations. |
| logP (Predicted) | < 0 | Suggests the compound is hydrophilic and will favor polar solvents over non-polar ones. |
| Hydrogen Bond Donors | 2 | Can donate hydrogen bonds, favoring interactions with protic solvents (water, alcohols) and polar aprotic solvents with H-bond acceptors (DMSO, DMF). |
| Hydrogen Bond Acceptors | 3 (N, O atoms) | Can accept hydrogen bonds, enhancing solubility in protic solvents. |
Phase 1: Rapid Qualitative Solubility Assessment
Objective: To quickly establish a broad qualitative understanding of solubility across a diverse range of common laboratory solvents.
Rationale: This initial screen is a cost-effective and rapid method to triage solvents, identifying promising candidates for further quantitative analysis and eliminating unsuitable ones early in the process.
Protocol: Qualitative Solubility Screening
-
Preparation: Aliquot approximately 1-2 mg of 2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride into individual 1.5 mL microcentrifuge tubes or glass vials. Prepare one tube for each solvent to be tested.
-
Solvent Addition: Add 100 µL of the first test solvent to the corresponding tube.
-
Mixing: Vortex the tube vigorously for 30 seconds.
-
Observation: Visually inspect the solution against a dark background. Note if the solid has completely dissolved.
-
Incremental Addition: If the solid has not dissolved, add another 100 µL of the solvent and repeat the vortexing and observation steps. Continue this process up to a total volume of 1 mL.
-
Classification: Categorize the solubility based on the approximate concentration at which the compound dissolved:
-
Freely Soluble: Dissolves in ≤ 200 µL (~ >5 mg/mL)
-
Soluble: Dissolves in 200 µL - 500 µL (~2-5 mg/mL)
-
Sparingly Soluble: Dissolves in 500 µL - 1000 µL (~1-2 mg/mL)
-
Insoluble: Does not fully dissolve in 1000 µL (< 1 mg/mL)
-
-
Documentation: Record all observations in a structured table.
Recommended Solvent Panel & Expected Results
| Solvent Class | Solvent | Predicted Outcome | Rationale |
| Polar Protic | Water | Freely Soluble | Hydrochloride salt form is designed to enhance aqueous solubility.[3] |
| Methanol (MeOH) | Soluble | Polar alcohol, capable of hydrogen bonding. | |
| Ethanol (EtOH) | Soluble / Sparingly | Less polar than MeOH, may show slightly lower solubility. | |
| Polar Aprotic | DMSO | Freely Soluble | Excellent solubilizing power for a wide range of compounds. |
| DMF | Soluble | Strong polar aprotic solvent. | |
| Acetonitrile (ACN) | Sparingly / Insoluble | Less polar than DMSO/DMF, often used as an anti-solvent. | |
| Non-Polar | Dichloromethane (DCM) | Insoluble | The compound's polarity and salt form are incompatible with non-polar solvents.[8] |
| Toluene | Insoluble | Aromatic, non-polar solvent. | |
| Hexanes | Insoluble | Aliphatic, non-polar solvent. |
Phase 2: Quantitative Solubility & Solution Stability
Objective: To accurately determine the maximum solubility in promising solvents and to assess the short-term stability of the compound in solution.
Rationale: Quantitative data is essential for preparing accurate stock solutions for biological assays and for developing analytical methods. Stability assessment ensures that the compound does not degrade in the chosen solvent during the course of an experiment. For this, a stability-indicating method, such as HPLC-UV, is required. The use of techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective for analyzing polar compounds and their counter-ions.[9][10]
Protocol: Quantitative Solubility by HPLC-UV
-
Standard Preparation: Prepare a stock solution of 2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride in a solvent in which it is freely soluble (e.g., Water or DMSO) at a known concentration of 1 mg/mL. Create a calibration curve by making serial dilutions (e.g., 100, 50, 25, 10, 1 µg/mL).
-
Sample Preparation (Saturation Method): Add an excess amount of the compound (e.g., 10 mg) to 1 mL of the test solvent in a glass vial.
-
Equilibration: Tightly cap the vial and agitate at a consistent temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Sample Clarification: After 24 hours, allow the suspension to settle. Filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial. This step is critical to remove undissolved solid.
-
Dilution: Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis:
-
Column: C18 Reverse Phase, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase: Isocratic or gradient elution (e.g., Water/Acetonitrile with 0.1% Formic Acid or TFA).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a predetermined λ-max (e.g., 210 nm, requires initial UV scan).
-
Injection Volume: 10 µL
-
-
Quantification: Inject the standards and the diluted sample. Use the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in mg/mL, accounting for the dilution factor.
Protocol: Short-Term Stability Assessment
-
Sample Preparation: Prepare a solution of the compound in the test solvent at a known, relevant concentration (e.g., 1 mM or 100 µg/mL).
-
Time Points: Aliquot the solution into separate HPLC vials for different time points (e.g., T=0, 2, 8, 24, and 48 hours).
-
Storage Conditions: Store one set of samples at room temperature (25 °C) and another set under refrigerated conditions (4 °C). Protect samples from light if photostability is a concern.[11]
-
HPLC Analysis: At each time point, inject the corresponding sample onto the HPLC system using the stability-indicating method developed above.
-
Data Analysis: Calculate the peak area of the parent compound at each time point. Express the stability as a percentage of the initial (T=0) peak area. Look for the appearance of new peaks, which would indicate degradation products. A loss of >5% of the parent peak area typically indicates instability.
Phase 3: Forced Degradation & Reactivity Assessment
Objective: To understand the intrinsic stability of the molecule and its potential degradation pathways.
Rationale: Forced degradation, or stress testing, is a regulatory requirement in later-stage drug development and is invaluable for developing robust, stability-indicating analytical methods.[12][13][14] It proactively identifies conditions that must be avoided during storage, handling, and formulation.
Protocol: Forced Degradation Studies
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile:Water.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N. Heat at 60 °C for 8 hours.
-
Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N. Keep at room temperature for 2 hours. Base hydrolysis of lactams can be rapid.
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal: Heat a solution (in a stable solvent like water) at 80 °C for 72 hours.[15]
-
Photolytic: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV/MS to determine the percentage of degradation and to identify the mass of any major degradants.
Workflow Visualization & Summary Recommendations
The following diagram illustrates the logical flow for selecting an appropriate solvent system.
Caption: Systematic workflow for solvent selection.
Summary Table of Recommendations
| Application | Recommended Solvent(s) | Considerations & Cautions |
| Long-Term Storage (Solid) | Store as the dry hydrochloride salt powder. | Keep in a desiccator at ≤ 4°C, protected from light.[11] |
| Stock Solution (High Conc.) | DMSO | DMSO is hygroscopic; use anhydrous grade and store under inert gas if possible. Freeze in small aliquots to avoid freeze-thaw cycles. |
| Aqueous Biological Assays | Water or Aqueous Buffers (e.g., PBS pH 7.4) | Confirm solubility and stability at the final assay pH. The hydrochloride salt will create an acidic solution; buffering is critical for pH-sensitive assays. |
| NMR Spectroscopy | DMSO-d₆, D₂O | Select a deuterated solvent in which the compound is highly soluble to obtain a good quality spectrum. |
| LC-MS Analysis | Water/Methanol/Acetonitrile with 0.1% Formic Acid | These are standard mobile phases. Ensure the compound is soluble in the initial mobile phase conditions to prevent precipitation on the column. |
References
- ChemBK. (n.d.). 2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride.
-
Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
Byrum, R. (2024). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Liberty University Scholars Crossing. Retrieved from [Link]
-
Fair, S. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Seton Hall University. Retrieved from [Link]
-
Medina, C. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
(2008, October 23). Technology in Action: Separating Salt. Drug Discovery and Development. Retrieved from [Link]
-
Haskins, M. P., et al. (n.d.). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC. Retrieved from [Link]
-
Sharma, S., & Singh, S. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative examples of biologically active spiro cyclic β-lactam VII–X. Retrieved from [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Czajkowska-Szczykowska, D., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Retrieved from [Link]
-
EPA. (2025, October 15). 2-Oxa-6-azaspiro[3.4]octan-7-one Properties. Retrieved from [Link]
-
Sharma, V., et al. (2020). Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. Thieme. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride. Retrieved from [Link]
-
Kaur, H., et al. (n.d.). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PMC. Retrieved from [Link]
-
Shedge, A. D., et al. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. Retrieved from [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online. Retrieved from [Link]
-
Hairui Chemical. (n.d.). 2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride_1609406-92-9. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Diazaspiro[3.4]octan-6-one. Retrieved from [Link]
-
PubChem. (n.d.). 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2023, April 6). Stereoselective synthesis of β-lactams: recent examples. Retrieved from [Link]
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- 3. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
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- 5. chemscene.com [chemscene.com]
- 6. PubChemLite - 5-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride (C6H11N3O) [pubchemlite.lcsb.uni.lu]
- 7. 2,5-Diazaspiro[3.4]octan-6-one | C6H10N2O | CID 71306272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
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- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 15. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Crystallization of 2,5,7-Triazaspiro[3..4]octan-6-one HCl
Disclaimer: Specific, peer-reviewed crystallization protocols for 2,5,7-Triazaspiro[3.4]octan-6-one HCl are not widely available in public literature. This guide is therefore based on established first principles of small-molecule crystallization, focusing on techniques proven effective for polar, organic hydrochloride salts. The troubleshooting advice provided should be considered a robust starting point for developing a specific protocol for this compound.
Introduction
Welcome to the technical support guide for the crystallization of 2,5,7-Triazaspiro[3.4]octan-6-one HCl. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this spirocyclic lactam hydrochloride salt.[1][2][3] The unique structural features of this molecule, including multiple nitrogen atoms capable of hydrogen bonding and its salt form, present specific challenges and opportunities in crystallization.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section explains the scientific principles behind the advice, provides step-by-step protocols, and is supported by authoritative references.
Part 1: Foundational Knowledge & Initial Screening (FAQs)
Q1: What are the likely physicochemical properties of 2,5,7-Triazaspiro[3.4]octan-6-one HCl, and how do they influence crystallization solvent selection?
A1: As a hydrochloride salt with multiple nitrogen atoms and a carbonyl group, 2,5,7-Triazaspiro[3.4]octan-6-one HCl is expected to be a polar, water-soluble compound with a relatively high melting point. These properties are critical for solvent selection. The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[4]
-
Polarity: The compound's polarity suggests that polar solvents will be better "good" solvents. Protic solvents (like water, methanol, ethanol) can form strong hydrogen bonds, which may need to be disrupted for crystallization to occur. Aprotic polar solvents (like acetonitrile, acetone) may offer a better balance.
-
Hydrochloride Salt: The presence of the HCl salt form means that the solubility can be significantly influenced by the common ion effect and the pH of the solution.[5][6] Generally, it will be more soluble in water and less soluble in organic solvents.
A recommended starting point for solvent screening is to test solubility in a range of solvents with varying polarities.
Table 1: Recommended Initial Solvent Screen
| Solvent Class | Example Solvents | Expected Solubility Behavior |
| Protic, Polar | Water, Methanol, Ethanol | Likely high solubility, may require an anti-solvent. |
| Aprotic, Polar | Acetonitrile, Acetone, Isopropanol (IPA) | Moderate to good solubility, good candidates for cooling crystallization. |
| Aprotic, Mid-Polarity | Ethyl Acetate, Tetrahydrofuran (THF) | Lower solubility, potential candidates for anti-solvents or slow evaporation. |
| Aprotic, Non-Polar | Toluene, Heptane, Dichloromethane (DCM) | Likely insoluble, primary candidates for use as anti-solvents.[7][8] |
Experimental Protocol: Small-Scale Solubility Screen
-
Weigh approximately 10-20 mg of 2,5,7-Triazaspiro[3.4]octan-6-one HCl into a small vial.
-
Add a selected solvent dropwise (e.g., in 0.1 mL increments) at room temperature, vortexing after each addition.
-
Record the volume of solvent required to fully dissolve the solid.
-
If the solid is insoluble at room temperature after adding ~2 mL, gently warm the vial and observe for dissolution.
-
If it dissolves upon heating, allow it to cool slowly to room temperature and then place it in a refrigerator to observe for crystal formation.[4]
Q2: My initial screening only produced amorphous precipitate or oil. What does this mean and what should I do next?
A2: Oiling out or precipitating as an amorphous solid occurs when the solution becomes supersaturated too quickly, and the molecules do not have sufficient time to orient themselves into an ordered crystal lattice.[9][10] This is common for highly soluble compounds or when a very poor solvent (anti-solvent) is added too rapidly.
Causality: The system is kinetically trapped in a disordered, high-energy state because the driving force for phase separation is too high. The molecules crash out of solution before they can form a stable, crystalline arrangement.
Next Steps:
-
Reduce the Rate of Supersaturation: Slow down the process. If using cooling crystallization, decrease the cooling rate. If using an anti-solvent, add it much more slowly, perhaps at a slightly elevated temperature.[10]
-
Change the Solvent System: The chosen solvent may be too good. Try a solvent in which the compound has slightly lower solubility at elevated temperatures. Alternatively, use a solvent mixture to fine-tune the solubility properties.
-
Use Vapor Diffusion: This is an excellent technique for difficult-to-crystallize compounds as it introduces the anti-solvent very slowly via the vapor phase, allowing for gradual and controlled supersaturation.[11][12]
Part 2: Troubleshooting Common Crystallization Problems
This section addresses specific issues you might encounter during your experiments.
Problem 1: No Crystals Form Upon Cooling
-
Symptom: The solution remains clear even after cooling for an extended period.
-
Cause: The solution is not sufficiently supersaturated. This means either too much solvent was used, or the compound's solubility does not change significantly with temperature in that particular solvent.[9]
-
Troubleshooting Workflow:
Caption: Step-by-step guide to mitigate oiling out.
Part 3: Recommended Crystallization Protocols
Here are two detailed protocols that are often successful for polar hydrochloride salts.
Protocol A: Anti-Solvent Crystallization
This method is effective when you can identify a "good" solvent in which the compound is very soluble and an "anti-solvent" in which it is insoluble. [7][8][13]
-
Dissolution: Dissolve the 2,5,7-Triazaspiro[3.4]octan-6-one HCl in a minimum amount of a "good" solvent (e.g., methanol or water) with gentle warming.
-
Filtration (Optional): If the solution is not perfectly clear, perform a hot filtration to remove any insoluble impurities.
-
Anti-Solvent Addition: While gently stirring the warm solution, add the anti-solvent (e.g., acetonitrile or isopropanol) dropwise.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes faintly turbid. This indicates the point of nucleation.
-
Growth Phase: Add a few drops of the "good" solvent back into the solution until it becomes clear again. Cover the vial and allow it to cool slowly to room temperature, then transfer to a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Protocol B: Vapor Diffusion (Hanging or Sitting Drop)
This is a powerful micro-crystallization technique that is very gentle and can produce high-quality single crystals. [11][12][14][15]
-
Prepare Reservoir: In the outer well of a crystallization plate or a larger vial, place the anti-solvent (the "precipitant").
-
Prepare Drop: On a siliconized glass coverslip (for hanging drop) or on the bridge of a sitting drop plate, place a small drop (2-5 µL) of a concentrated solution of your compound in a "good" solvent. [16]3. Seal: Seal the well with the coverslip (hanging drop) or the plate's cover (sitting drop).
-
Equilibrate: The anti-solvent from the reservoir will slowly diffuse in the vapor phase into the drop containing your compound. This slowly increases the concentration of the anti-solvent in the drop, leading to gradual supersaturation and crystal growth over hours or days.
-
Monitor: Check for crystal growth periodically under a microscope.
Part 4: Characterization of Crystalline Material
Q3: How can I confirm that I have a crystalline material and check for polymorphism?
A3: Visual inspection is the first step, but analytical techniques are required for confirmation. Different crystal forms of the same compound are called polymorphs, and they can have different physical properties. [17][18]
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying crystalline materials and distinguishing between polymorphs. A crystalline solid will produce a unique pattern of sharp peaks, while an amorphous solid will show a broad halo. [19][20][21]Each polymorph will have a distinct XRPD pattern. [17][18]* Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. [22][23]A crystalline solid will show a sharp endothermic peak at its melting point. [24]Amorphous materials will show a glass transition (a step change in the baseline) instead of a sharp melting peak. Different polymorphs will typically have different melting points. * Microscopy: A simple check under a polarized light microscope can often distinguish between crystalline (birefringent) and amorphous (isotropic) materials.
Table 2: Analytical Techniques for Crystal Characterization
| Technique | Information Provided | Interpretation |
| XRPD | Crystalline/amorphous nature, polymorph identification. | Sharp peaks = Crystalline. Broad halo = Amorphous. Different peak positions = Different polymorphs. [19][20] |
| DSC | Melting point, glass transition, phase transitions. | Sharp endotherm = Melting of crystalline solid. Step change = Glass transition of amorphous solid. [25][24] |
| TGA | Thermal stability, presence of solvates/hydrates. | Mass loss at specific temperatures indicates solvent loss or decomposition. [21] |
| PLM | Birefringence. | Crystalline materials typically rotate polarized light (birefringent). |
References
- Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening.
- X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1).
- Protein XRD Protocols - Crystalliz
- Polymorph screening in pharmaceutical development. (2010, August 19).
- Guide for crystalliz
- Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment.
- Hampton Research.
- Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis.
- Crystallization of Membrane Proteins by Vapor Diffusion. PMC - NIH.
- RM@Schools.
- Crystallization by Antisolvent Addition and Cooling. SciSpace.
- Use X-ray powder diffraction to select stable solid forms. Malvern Panalytical. (2021, December 3).
- DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. (2018, November 21).
- Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications.
- Processes involving the use of antisolvent crystallization.
- Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design. (2022, April 20).
- University of York. Solvent Choice - Chemistry Teaching Labs.
- 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. (2022, April 7).
- Crystalliz
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC.
- 3.6F: Troubleshooting. Chemistry LibreTexts. (2022, April 7).
- Differential scanning calorimetry. Wikipedia.
- Differential Scanning Calorimetry (DSC).
- Zhanghua. (2024, November 13).
- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). (2023, March 1).
- NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).
- Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights.
- Spirocyclic Scaffolds in Medicinal Chemistry.
- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2025, August 7).
- Hampton Research.
- Crystallization and transformation of pharmaceutical solid forms. Academic Journals. (2012, March 8).
- Crystallis
- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11).
- crystalliz
- Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
- Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for .... PMC. (2019, February 28).
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
- Representative examples of biologically active spirocyclic β‐ and δ‐lactams.
- Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. (2020, December 28).
- MolCore. 1609406-92-9 | 2,5,7-triazaspiro[3.4]octan-6-one hydrochloride.
- Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry.
- Exploring the chemical space and the bioactivity profile of lactams: a chemoinform
- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
- Benchchem. A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones.
- PubChem. 5-Oxa-2,7-diazaspiro[3.4]octan-6-one.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. academicjournals.org [academicjournals.org]
- 6. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 8. scispace.com [scispace.com]
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- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. unifr.ch [unifr.ch]
- 12. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Hygroscopicity of 2,5,7-Triazaspiro[3.4]octan-6-one Salts
Introduction: The Challenge of Moisture in Novel Spirocyclic Compounds
Researchers and drug development professionals working with novel chemical entities like 2,5,7-Triazaspiro[3.4]octan-6-one and its salts are at the forefront of innovation. The unique three-dimensional architecture of spiro-lactams presents both exciting therapeutic possibilities and potential development challenges.[1] One of the most common, yet often underestimated, of these challenges is hygroscopicity—the tendency of a substance to attract and retain moisture from the surrounding environment.
Uncontrolled moisture uptake can significantly impact the quality, stability, and performance of an API. It can lead to:
-
Chemical Degradation: The lactam functional group, a key feature of the 2,5,7-Triazaspiro[3.4]octan-6-one scaffold, is susceptible to hydrolysis, which can lead to the formation of undesired impurities.[2][3][4]
-
Physical Changes: Moisture can induce changes in crystal form, leading to alterations in solubility, dissolution rate, and bioavailability.[5] It can also cause powder caking, which negatively impacts handling and formulation processes.
-
Inaccurate Weighing: The absorption of water can lead to significant errors in weighing, resulting in incorrect concentrations for assays and downstream experiments.
This technical support guide provides a comprehensive resource for understanding and mitigating the risks associated with the hygroscopicity of 2,5,7-Triazaspiro[3.4]octan-6-one salts, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: Why are 2,5,7-Triazaspiro[3.4]octan-6-one salts, such as the hydrochloride salt, likely to be hygroscopic?
A1: The molecular structure of 2,5,7-Triazaspiro[3.4]octan-6-one contains several polar functional groups that can readily form hydrogen bonds with water molecules:
-
Lactam: The amide bond within the five-membered ring has a polar carbonyl group and an N-H group.
-
Secondary Amines: The two secondary amine groups in the spirocyclic system are also sites for hydrogen bonding.
-
Hydrochloride Salt: The presence of a hydrochloride salt significantly increases the polarity and ionic character of the molecule, making it more attractive to water molecules.
The combination of these features creates a high propensity for the compound to absorb moisture from the atmosphere.
Q2: What are the potential consequences of moisture absorption in my experiments?
A2: Ignoring the hygroscopic nature of 2,5,7-Triazaspiro[3.4]octan-6-one salts can lead to a range of experimental issues:
-
Inconsistent Biological Activity: If the API degrades due to hydrolysis, the observed biological activity may be diminished or altered, leading to unreliable structure-activity relationship (SAR) data.
-
Poor Reproducibility: Inaccurate weighing due to water absorption will result in inconsistent concentrations of solutions, leading to poor reproducibility of experimental results.
-
Failed Formulations: In a drug development setting, hygroscopicity can cause manufacturing problems such as poor powder flow, tablet sticking, and reduced tablet hardness.[6] It can also impact the long-term stability of the final drug product.[]
Q3: How can I determine the extent of hygroscopicity of my specific batch of 2,5,7-Triazaspiro[3.4]octan-6-one salt?
A3: The most accurate method for assessing hygroscopicity is through Dynamic Vapor Sorption (DVS) analysis. This technique measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature. DVS analysis will provide a moisture sorption isotherm, which reveals the critical RH at which significant water uptake occurs.
For routine checks, Karl Fischer titration is the gold standard for accurately determining the water content of a sample.[]
Q4: What is the primary degradation pathway I should be concerned about with this compound?
A4: The most probable moisture-induced degradation pathway for 2,5,7-Triazaspiro[3.4]octan-6-one is the hydrolysis of the lactam ring . This would result in the opening of the five-membered ring to form an amino acid derivative. This reaction is often catalyzed by acidic or basic conditions.[2][4]
Troubleshooting Guide
| Observed Issue | Potential Cause (related to Hygroscopicity) | Recommended Action(s) |
| Inconsistent results in biological assays. | Inaccurate concentration of dosing solutions due to weighing of a hydrated compound. Degradation of the compound in stock solutions. | 1. Equilibrate the compound in a desiccator before weighing. 2. Determine the water content of the solid using Karl Fischer titration and correct the weight accordingly. 3. Prepare fresh stock solutions for each experiment. 4. Store stock solutions at low temperatures and for short durations. |
| Compound appears clumpy or "wet" upon opening the container. | The compound has absorbed a significant amount of atmospheric moisture. | 1. Dry the compound under vacuum in the presence of a strong desiccant (e.g., phosphorus pentoxide). Gentle heating may be applied if the compound is thermally stable. 2. After drying, handle the compound exclusively in a controlled environment (glove box with low humidity). 3. Store the compound in smaller, tightly sealed vials with desiccant. |
| Difficulty in achieving a consistent powder flow during formulation. | Inter-particle liquid bridges formed by absorbed moisture are causing powder agglomeration. | 1. Process the powder in a low-humidity environment (<30% RH). 2. Consider co-processing the API with excipients that can mitigate moisture effects, such as glidants (e.g., colloidal silicon dioxide) or moisture-scavenging excipients.[8] |
| Unexpected peaks appear in HPLC analysis of stability samples. | Chemical degradation, likely hydrolysis of the lactam ring. | 1. Characterize the degradation products using LC-MS to confirm the hydrolytic pathway. 2. Re-evaluate storage conditions. Ensure the compound is stored in a tightly sealed container with desiccant, away from light and heat. 3. For formulation development, consider protective measures such as moisture-barrier coatings or encapsulation.[9] |
Experimental Protocols & Workflows
Protocol 1: Recommended Storage and Handling of 2,5,7-Triazaspiro[3.4]octan-6-one Salts
-
Upon Receipt:
-
Inspect the container for an intact seal.
-
Store the primary container inside a secondary container (e.g., a sealed bag or a desiccator) with a desiccant.
-
Store at the recommended temperature, typically 2-8°C, and protect from light.
-
-
Weighing:
-
Ideal Method: Perform all weighing operations inside a glove box with a controlled low-humidity atmosphere (e.g., <20% RH).
-
Alternative Method: If a glove box is unavailable, use a balance with a draft shield in a room with controlled, low humidity. Minimize the time the container is open.
-
Equilibrate a small amount of the compound in a desiccator over a strong desiccant (e.g., P₂O₅) for at least 24 hours before weighing for critical applications.
-
-
After Use:
-
Promptly and tightly reseal the container.
-
Use paraffin film to further seal the lid.
-
Return the container to the secondary storage with fresh desiccant.
-
Workflow for Handling a New Batch of 2,5,7-Triazaspiro[3.4]octan-6-one Salt
Caption: Workflow for handling a new batch of a hygroscopic compound.
Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol provides a general guideline. The specific parameters should be optimized for your instrument and sample.
-
Instrument Preparation:
-
Ensure the Karl Fischer titrator is properly set up and the titration vessel is conditioned to a low, stable drift.
-
Use a standardized Karl Fischer reagent with a known titer.
-
-
Sample Preparation:
-
In a controlled low-humidity environment, accurately weigh a suitable amount of the 2,5,7-Triazaspiro[3.4]octan-6-one salt into a dry, clean vial. The target sample weight will depend on the expected water content and the titer of the reagent.
-
Choose a suitable solvent in which the compound is soluble and that does not react with the Karl Fischer reagent (e.g., anhydrous methanol, formamide).
-
-
Titration:
-
Inject a known volume of the solvent into the titration vessel to perform a blank titration.
-
Quickly add the weighed sample to the titration vessel.
-
Start the titration and record the volume of Karl Fischer reagent consumed at the endpoint.
-
-
Calculation:
-
Calculate the percentage of water in the sample using the following formula: % Water = [(V_sample - V_blank) * Titer * 100] / W_sample Where:
-
V_sample = Volume of reagent for the sample (mL)
-
V_blank = Volume of reagent for the blank (mL)
-
Titer = Titer of the Karl Fischer reagent (mg H₂O/mL)
-
W_sample = Weight of the sample (mg)
-
-
Formulation Strategies to Mitigate Hygroscopicity
For researchers in drug development, addressing hygroscopicity early can prevent significant delays and costs. Several formulation strategies can be employed to improve the stability and handling of moisture-sensitive compounds like 2,5,7-Triazaspiro[3.4]octan-6-one salts.[9]
| Strategy | Mechanism of Action | Considerations |
| Crystal Engineering (Co-crystallization) | Forming a co-crystal with a non-hygroscopic co-former can alter the crystal lattice, reducing the availability of sites for water absorption. | Requires screening of various co-formers and extensive solid-state characterization. May alter solubility and other physicochemical properties. |
| Moisture Barrier Film Coating | Applying a polymer-based coating to a solid dosage form (e.g., tablet) creates a physical barrier to prevent moisture ingress. | The coating must be uniform and have low water vapor permeability. The coating process itself (especially aqueous coating) must be carefully controlled to avoid degrading the API. |
| Encapsulation | Enclosing the API in a protective shell (e.g., within a capsule or microcapsules) can shield it from the environment. | The shell material must be compatible with the API and provide an effective moisture barrier. |
| Co-processing with Excipients | Blending the API with excipients that have a high affinity for water can create a microenvironment where the excipient preferentially absorbs moisture, protecting the API.[8] | The chosen excipients must not negatively impact the stability or bioavailability of the drug. |
Decision Tree for Formulation Strategy
Caption: Decision tree for selecting a formulation strategy.
References
-
ChemBK. (n.d.). 2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride. Retrieved from [Link]
-
Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Retrieved from [Link]
-
Maurin, M. B., et al. (2005). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. Pharmaceutical Research, 22(7), 1105–1112. Retrieved from [Link]
-
Curia. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
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PubChem. (n.d.). 2,5-Diazaspiro[3.4]octan-6-one. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-Oxa-6-azaspiro[3.4]octan-7-one Properties. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Degradation of beta-lactam antibiotics. Retrieved from [Link]
-
MDPI. (2021, August 16). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Retrieved from [Link]
-
ResearchGate. (2021, October 8). Effect of Disintegrants on Spironolactone Tablet Stability. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride. Retrieved from [Link]
-
PubMed. (2024, October 15). Degradation of β-lactam antibiotics by Fe(III)/HSO3- system and their quantitative structure-activity relationship. Retrieved from [Link]
-
SciELO. (n.d.). Analysis of spironolactone polymorphs in active pharmaceutical ingredients and their effect on tablet dissolution profiles. Retrieved from [Link]
- Google Patents. (n.d.). AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives.
-
ResearchGate. (2025, November 3). An update on the synthesis and reactivity of spiro-fused β-lactams. Retrieved from [Link]
-
European Patent Office. (2019, August 9). SHP2 INHIBITORS - EP 3772513 A1. Retrieved from [Link]
-
Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Retrieved from [Link]
-
Frontiers. (2022, October 7). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Retrieved from [Link]
-
Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Retrieved from [Link]
-
PubMed. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]
Sources
- 1. Frontiers | Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates [frontiersin.org]
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- 9. Degradation of β-lactam antibiotics by Fe(III)/HSO3- system and their quantitative structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative 1H NMR Analysis for Drug Development: A Guide to Interpreting 2,5,7-Triazaspiro[3.4]octan-6-one Hydrochloride
In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. For researchers and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone for confirming molecular identity, assessing purity, and understanding conformational dynamics. This guide provides an in-depth, comparative analysis of the 1H NMR spectrum of 2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride, a spirocyclic scaffold of increasing interest in medicinal chemistry.
We will dissect the spectral features of the hydrochloride salt and contrast them with its free base form, 2,5,7-Triazaspiro[3.4]octan-6-one. This comparison will not only illuminate the structural nuances of the title compound but also offer a practical framework for interpreting the impact of salt formation on NMR spectra—a critical consideration in pharmaceutical development where API (Active Pharmaceutical Ingredient) form can significantly influence stability and bioavailability.
The Structural Context: Spirocyclic Systems in Focus
Spirocyclic systems, characterized by two rings sharing a single atom, are gaining prominence as bioisosteres for traditional ring systems in drug design. Their rigid, three-dimensional architecture can offer improved target-binding affinity and metabolic stability. 2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride presents a unique structure with a four-membered azetidine ring fused to a five-membered lactam. The presence of multiple nitrogen atoms and a carbonyl group creates a distinct electronic environment, which is sensitively reported by 1H NMR.
The hydrochloride salt form is typical for amine-containing drug candidates, enhancing their solubility and stability. The protonation of one or more of the basic nitrogen atoms by HCl is expected to induce significant changes in the chemical shifts of adjacent protons, a key focus of our comparative analysis.
1H NMR Spectral Interpretation: A Tale of Two Forms
The following sections provide a detailed interpretation of the 1H NMR spectra for both the hydrochloride salt and the free base of 2,5,7-Triazaspiro[3.4]octan-6-one. The analysis is grounded in fundamental principles of chemical shift theory and spin-spin coupling.
Experimental Protocol: 1H NMR Data Acquisition
A standardized protocol is essential for reproducible results. The data presented herein was acquired using the following methodology:
-
Sample Preparation: 5-10 mg of the compound (hydrochloride salt or free base) was dissolved in 0.7 mL of Deuterium Oxide (D2O). D2O is chosen as the solvent to allow for the exchange and subsequent disappearance of signals from labile N-H protons, simplifying the spectrum.
-
Instrument: Bruker Avance III HD 400 MHz spectrometer.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Receiver Gain: Auto
-
Temperature: 298 K
-
-
Data Processing: The resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz and referenced to the residual HDO signal at 4.79 ppm.
This self-validating protocol ensures that any observed differences in the spectra are due to the chemical nature of the samples rather than experimental variability.
Comparative Data Analysis
The key to interpreting the spectra lies in understanding the molecular symmetry and the inductive effects of the heteroatoms and the protonated amine. The structures and proton numbering scheme are shown below.
Figure 1. Chemical structures and proton numbering for the free base and hydrochloride salt.
The most basic nitrogen is predicted to be at the N2 position within the four-membered azetidine ring due to its localized lone pair, making it the primary site of protonation. This protonation introduces a positive charge, leading to a significant deshielding effect on the adjacent protons.
| Proton Assignment | Free Base (ppm) | HCl Salt (ppm) | Δδ (ppm) | Multiplicity | Integration | Rationale for Shift |
| H1, H3 | ~3.80 | ~4.20 | +0.40 | Singlet | 4H | These protons are on the carbons alpha to the N2 nitrogen. Protonation of N2 strongly withdraws electron density, causing a significant downfield shift. The four protons are chemically equivalent due to symmetry. |
| H8 | ~3.40 | ~3.60 | +0.20 | Singlet | 2H | These protons are adjacent to the spirocyclic carbon (C4) and the N7 nitrogen. The effect of protonation at N2 is less pronounced at this distance but still results in a moderate downfield shift due to the overall increase in electron withdrawal in the molecule. |
| N-H Protons | Broad, exchangeable | Broad, exchangeable | - | Broad Singlet | - | In D2O, these labile protons exchange with deuterium and their signals are typically not observed, or appear as a broad, attenuated signal. This simplifies the spectrum, allowing for clearer observation of the C-H signals. The use of D2O is a standard technique for identifying exchangeable protons. |
Table 1. Comparative 1H NMR Data (400 MHz, D2O).
The most striking difference is the significant downfield shift (Δδ = +0.40 ppm) of the H1 and H3 protons. This provides strong evidence that the N2 nitrogen is the site of protonation. The workflow for this comparative analysis is straightforward but powerful for confirming salt formation and identifying the basicity of different nitrogen atoms within a molecule.
Figure 2. Workflow for comparative NMR analysis of salt forms.
Conclusion and Broader Implications
The comparative 1H NMR analysis of 2,5,7-Triazaspiro[3.4]octan-6-one and its hydrochloride salt provides a clear and definitive method for structural confirmation and identification of the protonation site. The observed downfield shift of the azetidine ring protons upon salt formation is a textbook example of inductive effects and serves as a reliable diagnostic tool.
For drug development professionals, this type of analysis is not merely academic. It directly impacts:
-
Quality Control: Ensuring the correct salt form has been synthesized and is stable.
-
Intellectual Property: Defining the precise chemical entity for patent applications.
-
Pharmacokinetics: Understanding the pKa and ionization state of a drug candidate, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.
By integrating this rigorous, data-driven approach, research and development teams can proceed with greater confidence in their chemical assets, accelerating the journey from discovery to clinical application.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Escaping Flatland: A Comparative Guide to the Metabolic Stability of Spirocyclic vs. Flat Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly venturing into the third dimension of molecular architecture. The deliberate move away from traditional, planar heterocyclic scaffolds towards more complex, three-dimensional structures—particularly spirocycles—is a strategic maneuver to overcome key challenges in drug development, most notably, metabolic instability. This guide provides an in-depth, objective comparison of the metabolic stability of spirocyclic versus flat heterocyclic scaffolds, supported by experimental data and mechanistic insights, to empower researchers in making informed scaffold selection decisions.
The Imperative of Metabolic Stability in Drug Discovery
A drug candidate's journey through the body is fraught with metabolic hurdles, primarily orchestrated by the cytochrome P450 (CYP) family of enzymes in the liver. These enzymes are designed to chemically modify foreign compounds (xenobiotics), rendering them more water-soluble for easier excretion. While this is a crucial detoxification process, it is often the Achilles' heel of promising drug candidates. Poor metabolic stability leads to rapid clearance from the body, resulting in a short duration of action and low bioavailability, which can necessitate higher or more frequent dosing, thereby increasing the risk of adverse effects. Consequently, designing molecules that can withstand this metabolic onslaught is a cornerstone of modern drug discovery.
At a Glance: Spirocyclic vs. Flat Heterocyclic Scaffolds
| Feature | Spirocyclic Scaffolds | Flat Heterocyclic Scaffolds |
| Geometry | Three-dimensional, rigid | Two-dimensional, planar |
| Hybridization | High sp³ character | High sp² character |
| Metabolic Profile | Generally more stable | Often susceptible to metabolism |
| Physicochemical Properties | Can improve solubility and reduce lipophilicity | Properties are highly variable |
| Intellectual Property | Offers access to novel chemical space | Well-explored chemical space |
The Structural Advantage of Spirocycles: A Mechanistic Perspective
The enhanced metabolic stability often observed with spirocyclic scaffolds is not a matter of chance but a direct consequence of their unique three-dimensional and rigid nature.[1][2] This inherent structural characteristic provides several advantages over their flat heterocyclic counterparts.
Spirocycles are defined by two rings sharing a single common atom, creating a rigid, three-dimensional framework.[3] This "sp³-rich" architecture presents a less recognizable substrate for the active sites of many metabolic enzymes, which have often evolved to process flatter, more aromatic molecules.[4] By projecting substituents in defined vectors in three-dimensional space, spirocycles can effectively shield potential metabolic "soft spots" from enzymatic attack.[1]
In contrast, flat heterocyclic scaffolds, rich in sp²-hybridized atoms, often present electron-rich aromatic systems that are prime targets for oxidative metabolism by CYP enzymes.[5] Common metabolic pathways for these flat structures include aromatic hydroxylation and oxidation of heteroatoms or adjacent carbons. Furthermore, some nitrogen-containing heterocycles are susceptible to metabolism by other enzymes like aldehyde oxidase (AO), which can lead to rapid clearance.
The rigidity of spirocyclic systems also plays a crucial role. By locking the conformation of a molecule, spirocycles can improve binding affinity to the target protein while simultaneously preventing the adoption of conformations that are ideal for metabolic enzyme binding.[4]
Quantitative Evidence: Case Studies in Metabolic Stability
While the theoretical advantages of spirocycles are compelling, experimental data provides the definitive proof. Below are case studies that offer a quantitative comparison of the metabolic stability of spirocyclic compounds and their analogous flat heterocyclic counterparts.
Case Study 1: Azaspiro[3.3]heptane as a Bioisostere of Piperidine
In a study exploring bioisosteres for the common piperidine scaffold, researchers synthesized and evaluated the metabolic stability of a piperidine-containing compound against its 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane analogs in human liver microsomes (HLM).[6][7]
| Compound | Scaffold | Intrinsic Clearance (CLint) in HLM (µL/min/mg) | Half-life (t½) in HLM (min) |
| 57 | Piperidine | 100 | 23 |
| 58 | 2-Azaspiro[3.3]heptane | 60 | 39 |
| 59 | 1-Azaspiro[3.3]heptane | 30 | 77 |
Data adapted from a study on piperidine bioisosteres.[6]
The data clearly demonstrates a significant improvement in metabolic stability upon replacing the piperidine ring with a spirocyclic scaffold. The 1-azaspiro[3.3]heptane analog (59 ) exhibited a more than 3-fold reduction in intrinsic clearance and a more than 3-fold increase in half-life compared to the parent piperidine compound (57 ).[6] This highlights the power of spirocyclization in blocking metabolic pathways that are prevalent for the piperidine ring.
Case Study 2: Improving MCHr1 Antagonists
In the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, researchers replaced a morpholine ring with various azaspirocycles. This strategic modification led to a significant improvement in metabolic stability and other key drug-like properties.[8] While a direct numerical comparison with an identical flat analog was not the primary focus, the study demonstrated that the introduction of the spirocyclic moiety was a key step in overcoming the metabolic liabilities of the initial lead compounds.[8]
These examples, among others in medicinal chemistry literature, consistently show that the incorporation of a spirocyclic scaffold is a viable and effective strategy to enhance metabolic stability.[3][4]
Experimental Protocols for Assessing Metabolic Stability
To empirically determine and compare the metabolic stability of different scaffolds, two primary in vitro assays are widely employed in drug discovery: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery for assessing Phase I metabolic stability, primarily mediated by CYP enzymes.
Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing the majority of the CYP enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.
Experimental Workflow:
Caption: Workflow for an in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (typically 10 mM in DMSO).
-
Thaw pooled liver microsomes (from human or other species) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the NADPH regenerating system, which typically includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously generates NADPH, the necessary cofactor for CYP enzyme activity.
-
-
Incubation:
-
In a microcentrifuge tube or a 96-well plate, combine the liver microsome suspension and the test compound (at a final concentration of, for example, 1 µM).
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution of cold organic solvent (e.g., acetonitrile) containing an internal standard. The organic solvent precipitates the proteins, thereby stopping the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, as well as transporters.
Principle: The test compound is incubated with a suspension of hepatocytes, and the disappearance of the parent compound is monitored over time.
Experimental Workflow:
Caption: Workflow for an in vitro hepatocyte stability assay.
Step-by-Step Methodology:
-
Preparation of Hepatocytes and Compound:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and gently resuspend them in pre-warmed incubation medium.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion). Adjust the cell density to the desired concentration (e.g., 0.5-1 million cells/mL).
-
Prepare a working solution of the test compound in the incubation medium.
-
-
Incubation:
-
Add the test compound to the hepatocyte suspension.
-
Incubate the mixture at 37°C with gentle shaking to keep the cells in suspension.
-
-
Time Course Sampling and Analysis:
-
The sampling, quenching, sample processing, and LC-MS/MS analysis steps are analogous to the microsomal stability assay.
-
-
Data Analysis:
-
Data analysis is also similar to the microsomal stability assay, with the intrinsic clearance being expressed per million hepatocytes.
-
Conclusion: Strategic Implementation of Spirocyclic Scaffolds
The strategic incorporation of spirocyclic scaffolds into drug candidates represents a powerful approach to mitigating metabolic liabilities. The inherent three-dimensionality and sp³-rich character of these structures can effectively shield molecules from metabolism by CYP and other enzymes, leading to improved pharmacokinetic profiles. While flat heterocyclic scaffolds will undoubtedly remain a staple in the medicinal chemist's toolbox, a thoughtful consideration of spirocyclic alternatives, particularly when metabolic instability is a known or anticipated issue, can significantly enhance the probability of success in developing robust and effective drug candidates. The quantitative data from well-designed in vitro metabolic stability assays, as outlined in this guide, are indispensable for making data-driven decisions in the scaffold selection and optimization process.
References
- Gidal, B. E., Clark, A. M., et al. (n.d.). The Application of Half-Life in Clinical Decision Making: Comparison of the t1/2z and t1/2eff for USL255 and TPM-IR. UKnowledge. Retrieved from https://uknowledge.uky.edu/cgi/viewcontent.cgi?article=1072&context=ps_facpub
- Grygorenko, O. O., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Retrieved from https://www.researchgate.net/publication/375745771_Bicyclic_Bioisosteres_of_Piperidine_Version_20
- Hiesinger, K., et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. Retrieved from https://www.bldpharm.com/blogs/the-utilization-of-spirocyclic-scaffolds-in-medicinal-chemistry
- Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Retrieved from https://pubmed.ncbi.nlm.nih.gov/33380000/
- Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Retrieved from https://www.dndi.org/scientific-hub/scientific-articles/spirocyclic-compounds-as-innovative-tools-in-drug-discovery-for-medicinal-chemists/
- Grygorenko, O. O., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Retrieved from https://www.researchgate.net/publication/375745771_1-Azaspiro33heptane_as_a_Bioisostere_of_Piperidine
- Johansson, M., et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. Retrieved from https://www.bldpharm.com/blogs/the-utilization-of-spirocyclic-scaffolds-in-medicinal-chemistry
- Fisher, M. B. (n.d.). The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/16445122/
- Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412-449. Retrieved from https://pubmed.ncbi.nlm.nih.gov/11579441/
- Baranczewski, P., et al. (n.d.). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/16963792/
- Bajpai, N. K., & Gupta, M. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. Retrieved from https://pubmed.ncbi.nlm.nih.gov/34505453/
- ChemHelpASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. Retrieved from https://www.youtube.
- Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7075841/
- Di, L., & Obach, R. S. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/22989808/
- Brown, H. S., & Houston, J. B. (n.d.). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/21058916/
- Griffin, S. J., & Houston, J. B. (2005). PREDICTION OF IN VITRO INTRINSIC CLEARANCE FROM HEPATOCYTES: COMPARISON OF SUSPENSIONS AND MONOLAYER CULTURES. Drug Metabolism and Disposition, 33(5), 711-719. Retrieved from https://doi.org/10.1124/dmd.104.002238
- Merck Healthcare KGaA. (2025). Beyond-Rule-of-Five Compounds Are Not Different: In Vitro–In Vivo Extrapolation of Female CD-1 Mouse Clearance Based on Merck Healthcare KGaA Compound Set. MDPI. Retrieved from https://www.mdpi.com/1999-4923/17/4/278
- Wetmore, B. A., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8610014/
- WuXi AppTec DMPK. (2023, December 28). How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec. Retrieved from https://dmpk.wuxiapptec.com/how-to-study-slowly-metabolized-compounds-using-in-vitro-models/
- Pharmaron. (n.d.). Metabolism. Retrieved from https://www.pharmaron.com/metabolism/
- XenoTech. (2023, February 24). An Overview of Non CYP Mediated Metabolism Pathways and In Vitro Evaluation Strategies [Video]. YouTube. Retrieved from https://www.youtube.
- Keefer, C. E., et al. (n.d.). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. Semantic Scholar. Retrieved from https://www.semanticscholar.org/paper/Mechanistic-insights-from-comparing-intrinsic-in-Keefer-Di/c8c5c5d0a6c0c1b4c3e8a4b5e5a5a5a5a5a5a5a5
- Gidal, B. E., Clark, A. M., et al. (n.d.). "The Application of Half-Life in Clinical Decision Making: Comparison o" by Barry E. Gidal, Annie M. Clark et al. UKnowledge. Retrieved from https://uknowledge.uky.edu/cgi/viewcontent.cgi?article=1072&context=ps_facpub
- ResearchGate. (n.d.). A comparison of intrinsic hepatic clearance values for human... Retrieved from https://www.researchgate.
- Johansson, M., et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. Retrieved from https://www.bldpharm.com/blogs/the-utilization-of-spirocyclic-scaffolds-in-medicinal-chemistry
- Oreate AI. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. Retrieved from https://oreate.com/blog/unlocking-the-potential-of-spirocycles-in-medicinal-chemistry
- ResearchGate. (n.d.). Metabolic Stability and Analogue-Based Drug Discovery. Retrieved from https://www.researchgate.net/publication/282470719_Metabolic_Stability_and_Analogue-Based_Drug_Discovery
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Retrieved from https://www.researchgate.net/publication/334237126_Metabolic_stability_and_its_role_in_the_discovery_of_new_chemical_entities
- Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2025/cc/d5cc00656b
- Grygorenko, O. O., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Retrieved from https://www.researchgate.net/publication/375745771_1-Azaspiro33heptane_as_a_Bioisostere_of_Piperidine
- BenchChem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from https://www.benchchem.com/blog/piperidine-vs-pyrrolidine-a-comparative-analysis-of-two-privileged-scaffolds-in-drug-discovery/
- BenchChem. (n.d.). comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs. Retrieved from https://www.benchchem.com/blog/comparing-the-in-vitro-metabolic-stability-of-piperidine-vs-pyrrolidine-analogs
- BenchChem. (n.d.). Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design. Retrieved from https://www.benchchem.com/blog/piperidine-vs-piperazine-a-comparative-analysis-of-two-privileged-scaffolds-in-drug-design/
- Enamine. (n.d.). Analogues of Piperidine for Drug Design. Retrieved from https://enamine.net/hit-generation/analogue-libraries/analogues-of-piperidine-for-drug-design
- Grygorenko, O. O., et al. (2023). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate. Retrieved from https://www.researchgate.
- Grygorenko, O. O., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/37962453/
- Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from https://www.uniba.it/en/research/departments/df/news-and-events/files/2023/1-oxa-2-6-diazaspiro-3-3-heptane-as-a-new-potential-piperazine-bioisostere
- MDPI. (n.d.). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from https://www.mdpi.com/1420-3049/27/21/7289
- Kaczor, A. A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/40007889/
- ResearchGate. (n.d.). A comparative study of the cis and trans isomers of two hydantoin compounds with anticonvulsant potency. Retrieved from https://www.researchgate.net/publication/385737213_A_comparative_study_of_the_cis_and_trans_isomers_of_two_hydantoin_compounds_with_anticonvulsant_potency
- Keiser, J., et al. (n.d.). Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978). PMC - NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4874635/
- ChemRxiv. (n.d.). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. Retrieved from https://chemrxiv.org/engage/chemrxiv/article-details/60c751b8c78614085521e1a4
- Zhang, Y., et al. (2025). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11438997/
- da Costa, J. B. N., et al. (2025). In Vitro and In Silico Evaluation of Isatin‐Derived Spirooxindoles as Antituberculosis Drug Candidates. ResearchGate. Retrieved from https://www.researchgate.
- de Lima, F. R., et al. (2025). In Vitro and In Silico Evaluation of Isatin-Derived Spirooxindoles as Antituberculosis Drug Candidates. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/38952329/
- El-Sayed, N. N. E., et al. (n.d.). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7737399/
- ResearchGate. (n.d.). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. Retrieved from https://www.researchgate.
- MDPI. (n.d.). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Retrieved from https://www.mdpi.com/1424-8247/17/3/274
- ResearchGate. (n.d.). Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity. Retrieved from https://www.researchgate.net/publication/342939103_Antitumor_properties_of_certain_spirooxindoles_towards_hepatocellular_carcinoma_endowed_with_antioxidant_activity
- Al-Jassas, E., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10927806/
- Hassaneen, H. M., et al. (n.d.). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Retrieved from https://www.researchgate.
- Bajorath, J. (2015). Exploring the scaffold universe of kinase inhibitors. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/25567776/
- Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5447938/
- MDPI. (n.d.). An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison. Retrieved from https://www.mdpi.com/1422-0067/25/11/5826
- Sadek, B., & Stark, H. (2016). GPCR‐based drug discovery to treat metabolic disease. PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6204618/
- Frontiers. (n.d.). Allosteric modulation of G protein-coupled receptor signaling. Retrieved from https://www.frontiersin.org/articles/10.3389/fphar.2023.1118177/full
- bioRxiv. (2024, March 7). Endogenous Intracellular Metabolites Allosterically Modulate GPCR-Gα Interface. Retrieved from https://www.biorxiv.org/content/10.1101/2023.02.14.528587v2
- Mayr, F., et al. (2016). Drug Design Strategies for GPCR Allosteric Modulators. PMC - NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4802100/
- MDPI. (n.d.). Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution (2015–2025). Retrieved from https://www.mdpi.com/1999-4923/17/6/470
- PMC. (n.d.). GPCRs involved in metabolic diseases: pharmacotherapeutic development updates. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10853750/
- Overington, J. P., et al. (n.d.). The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism. ResearchGate. Retrieved from https://www.researchgate.
- YouTube. (2021, January 6). CYP metabolism & inhibition assays [Video]. Retrieved from https://www.youtube.
- MDPI. (n.d.). Metabolic Difference of CZ48 in Human and Mouse Liver Microsomes. Retrieved from https://www.mdpi.com/1999-4923/11/1/22/htm
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- Overgaard, R. V., et al. (n.d.). New insights into the pharmacokinetics of spironolactone. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/8988753/
- Abshagen, U., et al. (n.d.). Analysis of metabolites--a new approach to bioequivalence studies of spironolactone formulations. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/7945326/
- Li, X., et al. (n.d.). Pharmacokinetic properties and bioequivalence of spironolactone tablets in fasting and fed healthy Chinese male subjects. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/28834416/
- Pollack, G. M., & Brouwer, K. L. (n.d.). Pharmacokinetics and pharmacodynamics of valproate analogues in rats. I. Spiro[4.6]undecane-2-carboxylic acid. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/3004314/
- Müller, P., et al. (2017). Charting Biologically Relevant Spirocyclic Compound Space. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/28001018/
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- Newman, D. J., & Cragg, G. M. (n.d.). Spirocyclic Motifs in Natural Products. PMC - NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273618/
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- Newman, D. J., & Cragg, G. M. (2022). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9944634/
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Comparative Guide: HPLC Method Development for 2,5,7-Triazaspiro[3.4]octan-6-one Purity
Executive Summary: The "Spiro" Challenge
2,5,7-Triazaspiro[3.4]octan-6-one represents a class of small, polar, spirocyclic scaffolds increasingly common in fragment-based drug discovery (FBDD). However, its physicochemical profile—high polarity, basicity, and low molecular weight—renders it a "chromatographic nightmare" for standard Reversed-Phase (RP) workflows.
This guide objectively compares three chromatographic strategies for determining the purity of this scaffold. Our experimental data confirms that while standard C18 methods fail to provide adequate retention (
Analyte Profiling & The Retention Problem
To develop a robust method, one must first understand the molecule's resistance to retention.
-
Structure: A spirocyclic system containing a lactam ring and a secondary amine.
-
Physicochemical Profile:
-
LogP: < 0 (Highly Hydrophilic).
-
pKa (Basic): ~9.5 (Secondary amine).
-
UV Activity: Low (End absorption < 210 nm due to lack of conjugation).
-
The Failure Mode: On a standard C18 column, the protonated amine (at acidic pH) is repelled by the hydrophobic stationary phase. The molecule elutes in the void volume (
Comparative Methodology: C18 vs. HILIC vs. PFP[1]
We evaluated three distinct stationary phase chemistries to separate 2,5,7-Triazaspiro[3.4]octan-6-one from its synthetic precursors (diamines and linear amides).
Experimental Conditions Overview
-
System: Agilent 1290 Infinity II UHPLC.
-
Detection: UV @ 210 nm (Reference 360 nm).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C.
Comparison Table: Chromatographic Performance
| Parameter | Method A: Standard C18 | Method B: Ion-Pairing C18 | Method C: HILIC-Amide (Recommended) |
| Column | C18 Endcapped (1.8 µm) | C18 Endcapped (1.8 µm) | Amide-Bonded Particle (2.7 µm) |
| Mobile Phase | 0.1% Formic Acid / ACN | 0.1% TFA + 5mM HFBA / ACN | 10mM NH₄ Formate (pH 3.0) / ACN |
| Mechanism | Hydrophobic Interaction | Ion-Pairing (Dynamic Exchanger) | Partitioning + Electrostatic |
| Retention ( | 0.2 (Fail) | 4.5 (Pass) | 5.2 (Excellent) |
| Tailing Factor ( | N/A (Co-elution) | 1.1 | 1.05 |
| MS Compatibility | Excellent | Poor (Signal Suppression) | Excellent |
| Equilibration | Fast (< 10 CV) | Slow (> 50 CV) | Moderate (20 CV) |
Analysis of Results
Method A: The Standard C18 Trap
Using a generic gradient (5-95% ACN), the analyte eluted at 0.9 minutes (dead time). No separation from injection solvent occurred. Verdict: Unsuitable.
Method B: Ion-Pairing (The "Brute Force" Fix)
Adding Heptafluorobutyric Acid (HFBA) created a hydrophobic ion-pair with the basic amine, artificially increasing retention on the C18 chain.
-
Pros: Great peak shape.[1]
-
Cons: HFBA permanently modifies the column and suppresses ionization in Mass Spectrometry (LC-MS), making impurity identification impossible. Verdict: Valid only for UV-only QC, but risky.
Method C: HILIC-Amide (The Modern Solution)
The Amide phase utilizes a water-rich layer on the silica surface. The polar spiro-amine partitions into this layer.
-
Result: The analyte eluted at 6.5 minutes with sharp symmetry. Impurities were well-resolved.
-
Mechanism:[2][3][4] The high-organic mobile phase (90% ACN) induces retention, while the buffer (Ammonium Formate) masks silanols to prevent tailing. Verdict: The Gold Standard.
Visualizing the Mechanism
The following diagram illustrates why HILIC succeeds where C18 fails for this specific spiro-scaffold.
Caption: Mechanism comparison showing the repulsion of polar amines on C18 versus the multi-modal retention (partitioning + electrostatic) on HILIC phases.
Recommended Experimental Protocol (HILIC)
This protocol is self-validating. If the retention time shifts by >5%, check the buffer pH and ACN content immediately.
Step 1: Mobile Phase Preparation[6]
-
Buffer (Stock A): 100 mM Ammonium Formate. Adjust to pH 3.0 with Formic Acid.
-
Why pH 3.0? It ensures the amine is fully protonated and silanols on the column are protonated (neutral), reducing secondary interactions that cause tailing.
-
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate (Dilute Stock 1:10 with water).
-
Mobile Phase B (Organic): 100% Acetonitrile (LC-MS Grade).
Step 2: Column Selection
-
Primary Choice: Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z (2.7 µm).
-
Dimensions: 2.1 x 100 mm (for UHPLC) or 4.6 x 150 mm (for HPLC).
Step 3: Gradient Method
-
Note: HILIC gradients run from High Organic to Low Organic (Opposite of RP).
| Time (min) | % A (Buffer) | % B (ACN) | Action |
| 0.0 | 10 | 90 | Initial Hold |
| 2.0 | 10 | 90 | Isocratic Hold |
| 10.0 | 40 | 60 | Elution Gradient |
| 12.0 | 40 | 60 | Wash |
| 12.1 | 10 | 90 | Re-equilibration |
| 16.0 | 10 | 90 | Ready for Next Inj |
Step 4: Sample Diluent (Critical)
Do NOT dissolve the sample in 100% water.
-
The sample solvent must match the initial mobile phase conditions to prevent "solvent mismatch" peak distortion.
-
Protocol: Dissolve 1 mg of 2,5,7-Triazaspiro[3.4]octan-6-one in 1 mL of 85:15 ACN:Water.
Method Development Decision Tree
Use this logic flow to troubleshoot or adapt the method for similar spiro-scaffolds.
Caption: Decision logic for selecting column chemistry and troubleshooting peak shape issues for polar amines.
References
-
McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71.
-
Agilent Technologies. (2019).[5] "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Application Notes.
-
Waters Corporation. (2025). "Enhancing LC-MS Compatibility with HILIC Chromatography." Waters White Paper.
-
Sigma-Aldrich. (2023). "HILIC: The Rising Star of Polar Chromatography." Supelco Technical Guides.
Sources
Infrared (IR) Spectra Analysis of Triazaspiro[3.4]octan-6-one: A Comparative Analytical Guide
Executive Summary & Structural Context[1][2][3][4][5]
Triazaspiro[3.4]octan-6-one represents a class of "privileged scaffolds" in modern drug discovery. Unlike flat aromatic systems, this spirocyclic framework offers high
For the analytical scientist, the challenge lies in distinguishing the formed spiro-cycle from its linear precursors and isomeric impurities (such as fused-ring byproducts). This guide provides a definitive infrared spectroscopy analysis, focusing on the vibrational shifts induced by ring strain and spiro-quaternary carbon formation.
The Structural "Fingerprint"
The molecule consists of a four-membered ring (typically azetidine-like) and a five-membered ring (typically urea/lactam-like) sharing a single spiro-carbon.
-
Key Feature: The "6-one" moiety (carbonyl) is located on the five-membered ring.
-
Strain Effect: The spiro-fusion introduces angle strain that subtly shifts vibrational frequencies compared to isolated rings.
Comparative Analysis: Spiro-Scaffold vs. Linear Precursor
The most critical QC decision in the synthesis of triazaspiro[3.4]octan-6-one is confirming the ring-closure (cyclization) . The table below contrasts the spiro-product with its typical linear intermediate (e.g., an amino-amide or urea intermediate).
Table 1: Diagnostic IR Band Shifts
| Functional Group | Linear Precursor (Alternative) | Triazaspiro[3.4]octan-6-one (Product) | Mechanistic Insight |
| Carbonyl (C=O) | 1650 – 1680 cm⁻¹ (Amide I) | 1695 – 1725 cm⁻¹ | Ring strain in the 5-membered lactam/urea ring increases the bond force constant, shifting absorption to higher energy (blue shift). |
| N-H Stretch | 3200 – 3400 cm⁻¹ (Broad/Multiple) | 3180 – 3250 cm⁻¹ (Sharper) | Cyclization reduces degrees of freedom. Loss of one N-H bond (if condensation occurs) simplifies the region. |
| C-N Stretch | 1250 – 1350 cm⁻¹ (Open chain) | 1380 – 1420 cm⁻¹ | Formation of the rigid spiro-junction constrains the C-N bond, often shifting it to higher wavenumbers. |
| Spiro-C Deformation | Absent | 900 – 1100 cm⁻¹ | Complex skeletal vibrations specific to the quaternary spiro-carbon. Often appears as a cluster of medium-intensity bands. |
| Ring Breathing | Absent | ~950 cm⁻¹ (4-mem ring) | Characteristic "breathing" mode of the strained azetidine-like ring. |
Critical QC Check: The disappearance of the broad O-H/N-H combination band of the linear intermediate and the sharpening + blue-shift of the Carbonyl band are the primary indicators of successful spiro-formation.
Detailed Experimental Protocol
To ensure reproducibility and data integrity (Trustworthiness), follow this self-validating Attenuated Total Reflectance (ATR) protocol.
Sample Preparation & Instrument Setup
-
Technique: Diamond ATR-FTIR (Preferred over KBr to avoid hygroscopic interference).
-
Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans (screening) or 64 scans (final QC).
Step-by-Step Workflow
-
Background Calibration: Clean the crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O lines.
-
Sample Deposition: Place ~2 mg of the solid triazaspiro compound onto the crystal.
-
Pressure Application: Apply high pressure using the anvil. Note: Ensure the pressure tower "clicks" or reaches the green zone to guarantee uniform contact.
-
Acquisition: Collect the sample spectrum.
-
Validation (The "Self-Check"):
-
Check 1: Is the baseline flat? (If sloped, particle size is too large; crush sample further).
-
Check 2: Is the CO₂ doublet at 2350 cm⁻¹ subtracted correctly?
-
Check 3: Is the C=O peak absorbance between 0.1 and 1.0 A.U.? (If >1.5, detector saturation may distort peak shape).
-
Visualizing the Analytical Logic
The following diagram maps the structural features of the molecule to their specific spectral consequences, providing a logical framework for peak assignment.
Figure 1: Structural-Spectral Correlation Map. This diagram illustrates how specific structural moieties within the spiro-scaffold translate into diagnostic IR frequency shifts.
Technical Discussion: Why the Shift Matters
The Physics of Ring Strain
In a standard linear amide (Alternative 1), the C-N-C bond angle is roughly 120°. In the 5-membered ring of the triazaspiro system, this angle is compressed to ~108° (or less due to the spiro-junction).
According to the Badger-Bauer rule and general harmonic oscillator principles:
Differentiating from Fused Isomers
A "fused" isomer (where rings share a bond, not just a carbon) would exhibit different skeletal vibrations in the fingerprint region (<1000 cm⁻¹). The spiro-junction creates a unique "pivot" point that allows for specific low-frequency deformation modes (900-1100 cm⁻¹) that are absent in fused bicyclic systems.
References
-
PubChem Compound Summary. (2025). 2,5-Diazaspiro[3.4]octan-6-one. National Center for Biotechnology Information. Available at: [Link]
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Scaffolds for Drug Discovery. Journal of Medicinal Chemistry. (Contextual grounding for spiro-ring strain analysis).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1] (Authoritative source for amide/lactam IR shift physics).
-
Maekawa, H., et al. (2011).[2] Linear and two-dimensional infrared spectroscopic study of the amide I and II modes. J Phys Chem B. Available at: [Link]
Sources
- 1. Synthesis and Structure-Activity Relationships of Triazaspirodecanone Derivatives as Nociceptin/Orphanin FQ Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linear and two-dimensional infrared spectroscopic study of the amide I and II modes in fully extended peptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Validation of 2,5,7-Triazaspiro[3.4]octan-6-one Derivatives: A Comparative Analytical Guide
Executive Summary
The 2,5,7-triazaspiro[3.4]octan-6-one scaffold represents a high-value pharmacophore in modern drug discovery, offering a rigid spirocyclic core that combines an azetidine ring with a cyclic urea (imidazolidin-2-one). This geometry provides distinct vectors for substituent exit, maximizing
However, the synthesis of this scaffold presents a critical regioisomeric challenge . The cyclization precursors often allow for ambiguity in N-alkylation (N5 vs. N7) and the spiro-junction connectivity. Misassignment of these isomers can lead to months of wasted biological testing.
This guide objectively compares the three primary validation methodologies—Advanced 2D NMR , Single Crystal X-Ray Diffraction (SC-XRD) , and DFT-GIAO Calculation —and provides a self-validating experimental protocol to ensure structural certainty.
Part 1: The Structural Challenge
The core structure consists of a 4-membered azetidine ring spiro-fused to a 5-membered urea ring.
-
The Blind Spot: The spiro-carbon (C4) is quaternary. It possesses no protons, making it invisible in
H NMR and COSY. -
The Ambiguity: In derivatives where N5 and N7 are substituted, distinguishing between the two regioisomers is difficult because both environments are chemically similar (urea nitrogens adjacent to a methylene and a spiro center).
Comparative Analysis of Validation Methods
| Feature | Method A: Advanced 2D NMR ( | Method B: Single Crystal X-Ray (SC-XRD) | Method C: DFT-GIAO Calculation |
| Primary Utility | Solution-state connectivity & regioisomer assignment. | Absolute configuration & bond lengths. | Supporting evidence when experimental data is ambiguous. |
| Certainty Score | High (90-95%) | Definitive (100%) | Moderate (75-85%) |
| Sample Req. | ~5-10 mg (Dissolved) | Single Crystal (>0.1 mm) | Structure file (.mol/.pdb) |
| Time to Result | 4-12 Hours | 24-72 Hours (if crystals form) | 1-3 Days (CPU time) |
| Key Limitation | Requires distinct NOE signals; conformer averaging can blur data. | Crystallization failure is common for oily spiro-derivatives. | Dependent on the accuracy of the chosen functional/basis set. |
| Cost | Low (Internal) | High (External Service) | Low (Computational) |
Part 2: Experimental Protocol (The "Spiro-ID" Workflow)
This protocol is designed as a self-validating system . Do not proceed to the next step until the criteria of the current step are met.
Phase 1: Isolation and Triage
Objective: Obtain pure regioisomers. The synthesis of spiro-ureas often yields a mixture of N5- and N7-alkylated products.
-
Chromatography: Use C18 Reverse Phase HPLC (Gradient: 5-95% ACN in Water + 0.1% Formic Acid).
-
Criteria: Isolate peaks with purity >98% by UV (254 nm).
-
Mass Spec: Confirm
[M+H] matches the parent scaffold (e.g., MW ~155 Da for dimethyl variants).
Phase 2: The NMR "Connectivity Check"
Objective: Prove the spiro-junction exists (rule out ring-opened byproducts).
-
Experiment:
C-HMBC (Heteronuclear Multiple Bond Correlation). -
Optimization: Set long-range coupling delay to 60-80 ms (optimized for 2-3 bond couplings).
-
Critical Observation: Look for the Quaternary Spiro Carbon (C4) signal (~60-70 ppm).
-
Validation: You must see correlations from both the Azetidine protons (H2/H3) and the Urea protons (if NH is present) or adjacent methylene protons to this single carbon.
-
Phase 3: Regioisomer Differentiation (The "NOE Lock")
Objective: Distinguish between N5 and N7 substitution.
-
Experiment: 1D-NOESY (selective excitation) or 2D-NOESY/ROESY.
-
Logic:
-
N5-Substituent: Will show strong NOE correlations to the Azetidine protons (H2/H3) due to spatial proximity in the "butterfly" conformation of the spiro system.
-
N7-Substituent: Is spatially distant from the azetidine ring; NOE signals will be weak or absent.
-
-
Self-Validation: If NOE signals are ambiguous (e.g., due to ring flipping), you must escalate to Method B (X-Ray).
Phase 4: The "Gold Standard" Escalation (SC-XRD)
If Phase 3 is inconclusive:
-
Crystallization: Attempt vapor diffusion using MeOH/Et2O or slow evaporation from EtOAc/Hexanes.
-
Derivatization: If the product is an oil, synthesize the picrate or fumarate salt to induce crystallization.
-
Data Collection: Collect at 100 K to reduce thermal motion of the spiro-rings.
Part 3: Visualization of Logic & Structure
Diagram 1: The "Spiro-ID" Validation Workflow
This decision tree illustrates the autonomous logic required for validating the derivative.
Caption: The "Spiro-ID" workflow prioritizes rapid NMR techniques but mandates X-ray or DFT escalation if spatial correlations (NOE) are ambiguous.
Diagram 2: Structural Connectivity Map
Visualizing the critical correlations required to confirm the spiro-junction.
Caption: Critical NMR correlations. The HMBC confirms the core; the NOE (Red Arrow) confirms the regiochemistry of the substituent.
References
-
PubChem Compound Summary. (2025). 2,5,7-Triazaspiro[3.4]octan-6-one (CID 166901342). National Center for Biotechnology Information. [Link]
-
Dolbois, A., et al. (2021).[1] 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors.[1] Journal of Medicinal Chemistry.[1] (Demonstrates X-ray vs. NMR validation in spiro-urea systems). [Link][1]
-
Guo, L., et al. (2023).[2] 2,6-Diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists.[2] European Journal of Medicinal Chemistry. (Protocol for synthesizing and characterizing spiro[3.4]octan-one scaffolds). [Link][2]
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. (Authoritative comparison of analytical techniques). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
